1-(2-Fluoro-4-nitrophenyl)piperidin-4-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3/c12-10-7-8(14(16)17)1-2-11(10)13-5-3-9(15)4-6-13/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXFDVAJYBTGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396090 | |
| Record name | 1-(2-fluoro-4-nitrophenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439097-58-2 | |
| Record name | 1-(2-fluoro-4-nitrophenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one, a key heterocyclic building block in medicinal chemistry. As a Senior Application Scientist, this document synthesizes critical information regarding its synthesis, physicochemical characteristics, spectral properties, and chemical reactivity. The strategic placement of the fluorine atom and the nitro group on the phenyl ring, combined with the versatile piperidin-4-one core, makes this compound a valuable intermediate in the development of novel therapeutics. This guide is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic and drug discovery endeavors.
Introduction: The Strategic Importance of Fluorinated Piperidinones
The piperidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability. The piperidin-4-one core, in particular, serves as a versatile synthetic intermediate, amenable to a wide range of chemical transformations to generate diverse libraries of compounds for biological screening.[2][3]
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties such as metabolic stability, lipophilicity, and binding affinity.[4] Similarly, the nitro group, a strong electron-withdrawing group, can serve as a handle for further functionalization, often through reduction to the corresponding aniline, or it can be a key pharmacophoric element itself. The combination of these features in This compound makes it a highly valuable and strategic intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 439097-58-2 | [5] |
| Molecular Formula | C₁₁H₁₁FN₂O₃ | [5] |
| Molecular Weight | 238.22 g/mol | [5] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Purity | Typically available at ≥97% | [5] |
| Storage | Store at room temperature | [5] |
Synthesis and Mechanistic Considerations
Figure 1: Proposed synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Nucleophilic Aromatic Substitution (SNA): The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, making the fluorine atom a good leaving group. The secondary amine of piperidin-4-one acts as the nucleophile.
-
Choice of Base: An appropriate base, such as potassium carbonate or triethylamine, is crucial to deprotonate the piperidin-4-one, increasing its nucleophilicity. The choice of a non-nucleophilic base is essential to avoid competing side reactions.
-
Solvent Selection: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for this type of reaction as it can solvate the cationic species and does not interfere with the nucleophile.
-
Temperature: Heating is typically required to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.
Step-by-Step Methodology (Proposed):
-
To a solution of piperidin-4-one (1.0 eq) in anhydrous DMF, add a suitable base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the piperidine nitrogen.
-
Add 1,2-difluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not publicly available, we can predict the key spectral features based on the analysis of analogous compounds and the known effects of the constituent functional groups.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and piperidine protons.
-
Aromatic Region (δ 7.0-8.5 ppm): The three protons on the phenyl ring will exhibit a complex splitting pattern due to both H-H and H-F coupling. The proton ortho to the nitro group is expected to be the most downfield.
-
Piperidine Protons (δ 2.5-4.0 ppm): The piperidine ring protons will likely appear as two sets of triplets or multiplets, corresponding to the protons adjacent to the nitrogen and those adjacent to the carbonyl group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide valuable information about the carbon framework.
-
Carbonyl Carbon: A signal in the downfield region (δ > 200 ppm) is characteristic of the ketone carbonyl carbon.
-
Aromatic Carbons: Six signals are expected for the aromatic carbons, with their chemical shifts influenced by the fluorine and nitro substituents. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant.
-
Piperidine Carbons: Signals for the piperidine carbons are expected in the aliphatic region (δ 40-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.
-
C=O Stretch (Ketone): A strong absorption band is expected around 1710-1730 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong absorption bands are anticipated around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).
-
C-F Stretch: A strong absorption in the region of 1200-1300 cm⁻¹.
-
C-N Stretch (Aromatic Amine): An absorption band around 1300-1350 cm⁻¹.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (238.22 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the piperidine ring.
Chemical Reactivity and Synthetic Utility
This compound is a trifunctional molecule, with three primary sites of reactivity: the nitro group, the ketone, and the aromatic ring. This polyfunctionality makes it a versatile intermediate for the synthesis of more complex molecules.
Figure 2: Reactivity map of this compound.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various standard conditions, such as catalytic hydrogenation (H₂, Pd/C) or metal-acid combinations (e.g., SnCl₂, HCl). This transformation is fundamental in drug discovery, as the resulting aniline is a key precursor for the synthesis of a wide range of heterocycles and other functional groups.
-
Reactions at the Ketone: The carbonyl group of the piperidin-4-one is susceptible to nucleophilic attack.
-
Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the ketone to form tertiary alcohols.
-
Reductive Amination: The ketone can undergo reductive amination with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride to introduce further diversity at the 4-position of the piperidine ring.
-
-
Nucleophilic Aromatic Substitution: While the fluorine atom serves as a leaving group in the synthesis of the parent compound, under certain conditions, it can be displaced by other strong nucleophiles. The presence of the ortho-piperidine and para-nitro groups significantly activates the fluorine for substitution.
Applications in Drug Discovery and Development
Substituted piperidin-4-ones are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). For instance, the related compound, 1-(4-nitrophenyl)piperidin-2-one, is a known intermediate in the synthesis of the anticoagulant drug Apixaban.[5][6][7] Given this precedent, this compound is a highly promising starting material for the synthesis of novel drug candidates. The strategic placement of the fluoro and nitro groups offers opportunities for fine-tuning the electronic and steric properties of the final molecules, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling aromatic nitro compounds and piperidine derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
In case of Contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a strategically important and versatile building block for medicinal chemistry and drug discovery. Its synthesis is accessible through standard organic transformations, and its multiple points of reactivity offer a plethora of opportunities for the generation of diverse and complex molecular scaffolds. This technical guide provides a foundational understanding of its properties and potential applications, empowering researchers to leverage this valuable intermediate in the quest for novel therapeutics.
References
- Mathad, V. T., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1866-1871.
- Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.
- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
-
Organic Spectroscopy International. (2018). 4-(2-fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]
-
Apicule. (n.d.). 1-(4-Nitrophenyl)piperidin-2-one (CAS No: 38560-30-4) API Intermediate Manufacturers. Retrieved from [Link]
- Google Patents. (2015). Process for the preparation of apixaban. (Patent No. WO2015162551A1).
-
Chemistry LibreTexts. (2023). Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Arulraj, R., & Muthu, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
- Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116892.
- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1623.
- El-Fakharany, E. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4381.
-
European Patent Office. (2018). Process for preparing a piperidin-4-one. (Patent No. EP3666757A1). Retrieved from [Link]
-
White Rose eTheses Online. (2010). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
- Abdel-rahman, H. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-17.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 5. wjpsonline.com [wjpsonline.com]
- 6. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
A Technical Guide to 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one: A Versatile Intermediate in Modern Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic use of versatile synthetic intermediates is paramount to the efficient discovery and development of novel therapeutic agents. 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one has emerged as a highly valuable building block, distinguished by its trifunctional nature. The molecule incorporates a piperidin-4-one core, a versatile scaffold in its own right, appended to an electronically activated 2-fluoro-4-nitrophenyl ring. This unique combination of a modifiable ketone, a reducible nitro group, and a fluorine atom primed for nucleophilic aromatic substitution (SNAr) provides medicinal chemists with multiple, orthogonal handles for molecular elaboration. This guide provides an in-depth analysis of the synthesis, key chemical transformations, and strategic applications of this intermediate, offering field-proven insights and detailed protocols for researchers in drug development.
The Strategic Importance of the Piperidin-4-one Scaffold
The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry, recognized as a versatile intermediate for a wide array of pharmacologically active compounds.[1][2] Its prevalence stems from the conformational pre-organization it imparts and the multiple vectors for chemical diversification it offers. Piperidin-4-one derivatives have been successfully incorporated into agents with diverse biological activities, including anticancer, antiviral, and central nervous system-modulating properties.[3][4] The introduction of the 2-fluoro-4-nitrophenyl substituent dramatically enhances its utility, creating a powerful platform for constructing complex molecular architectures.
Synthesis of the Core Intermediate
The principal route to this compound is a nucleophilic aromatic substitution (SNAr) reaction. The causality behind this choice is the profound electronic activation of the aromatic ring by the strongly electron-withdrawing nitro group, particularly at the ortho and para positions. This effect renders the fluorine atom highly susceptible to displacement by a nucleophile.
Synthetic Workflow: SNAr Reaction
Caption: General workflow for the synthesis of the title compound via SNAr.
Detailed Experimental Protocol
Objective: To synthesize this compound.
Materials:
-
1,2-Difluoro-4-nitrobenzene
-
Piperidin-4-one hydrochloride
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of piperidin-4-one hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in DMSO, add 1,2-difluoro-4-nitrobenzene (1.1 eq).
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the pure product.
Self-Validation: The success of the reaction hinges on the complete consumption of the starting materials, monitored by an appropriate chromatographic technique. The identity and purity of the final product must be confirmed by analytical methods as outlined in Section 4.
Key Transformations: A Trifunctional Synthetic Hub
The strategic value of this compound lies in the selective manipulation of its three key functional groups.
Transformation 1: Reduction of the Nitro Group
The reduction of the aromatic nitro group to an aniline is arguably the most critical subsequent transformation. It converts a strongly deactivating group into a versatile activating group, opening a gateway to a multitude of coupling chemistries.
Causality of Reagent Choice:
-
Catalytic Hydrogenation (H₂/Pd-C): Offers a clean reduction but may be incompatible with other reducible functional groups in more complex substrates.
-
Metal/Acid (Fe/HCl, SnCl₂): These are robust and widely used methods. Tin(II) chloride is often preferred for its mildness and functional group tolerance.[5]
Caption: Reduction of the nitro group to form a key aniline intermediate.
Protocol: Nitro Reduction using Tin(II) Chloride
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated HCl.
-
Stir the mixture at room temperature or with gentle heating (50-60 °C) until the reaction is complete (monitored by LC-MS).
-
Cool the reaction, carefully basify with a saturated solution of sodium bicarbonate or NaOH to pH > 8.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the aniline derivative.
Transformation 2: Reductive Amination of the Ketone
The ketone at the C4 position of the piperidine ring is an ideal handle for introducing molecular diversity via reductive amination. This reaction allows for the facile installation of a wide range of amine-containing side chains, a common strategy in kinase inhibitor design.
Protocol: Reductive Amination
-
In a flask, dissolve the piperidin-4-one starting material (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).
-
Add a mild acid catalyst, such as acetic acid (0.1 eq), to facilitate iminium ion formation.
-
Stir the mixture for 30-60 minutes at room temperature.
-
Add a reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), in portions.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, extract the aqueous layer with DCM, combine the organic phases, dry, and concentrate to provide the 4-amino-piperidine product.
Transformation 3: C-N Cross-Coupling Reactions
Following the reduction of the nitro group, the resulting aniline can participate in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This enables the construction of complex biaryl amine linkages, which are prevalent in many modern pharmaceuticals.[6][7]
Caption: Buchwald-Hartwig amination using the aniline intermediate.
This reaction is mechanistically complex but synthetically powerful, allowing for the connection of the piperidine-aniline core to another aromatic system, significantly expanding the accessible chemical space.[8][9]
Case Study: Intermediate in the Synthesis of GPR119 Agonists
The utility of this compound is exemplified in its application toward the synthesis of G-protein-coupled receptor 119 (GPR119) agonists, which are investigated as potential treatments for type 2 diabetes.[10] The synthesis of BMS-903452, a clinical candidate, showcases the strategic application of this intermediate's reactivity.[10]
Synthetic Pathway Overview:
-
Initial Synthesis: this compound is synthesized as the starting material.
-
Ketone to Alcohol Reduction: The ketone is first reduced to a hydroxyl group (e.g., using NaBH₄) to form 1-(2-fluoro-4-nitrophenyl)piperidin-4-ol.[11]
-
Mitsunobu or Williamson Ether Synthesis: The resulting alcohol is then coupled with a suitable phenol to form a key ether linkage.
-
Nitro Group Reduction: The nitro group is reduced to an aniline (e.g., using catalytic hydrogenation).
-
Final Elaboration: The aniline is then acylated or coupled with another fragment to yield the final GPR119 agonist.
This multi-step sequence relies critically on the orthogonal reactivity of the ketone and nitro functionalities of the starting intermediate.
Analytical Characterization
Proper characterization is essential to validate the identity and purity of the intermediate.
| Property | Value / Expected Data |
| Molecular Formula | C₁₁H₁₁FN₂O₃ |
| Molecular Weight | 238.22 g/mol |
| Appearance | Typically an off-white to yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0 (dd), ~7.9 (dd), ~7.2 (t), ~3.6 (t), ~2.7 (t), ~2.2 (m). Aromatic protons will show characteristic splitting due to fluorine and adjacent protons. Piperidine protons will appear as triplets and multiplets in the aliphatic region. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~206 (C=O), ~158 (d, JCF), ~145-150 (aromatic C's), ~125-130 (aromatic C's), ~50 (piperidine CH₂), ~40 (piperidine CH₂). The carbon bearing the fluorine will appear as a doublet with a large coupling constant. |
| Mass Spec (ESI+) | m/z: 239.08 [M+H]⁺ |
| IR (KBr, cm⁻¹) | ~1720 (C=O stretch), ~1520 & ~1340 (asymmetric and symmetric NO₂ stretch) |
Conclusion and Future Perspectives
This compound is more than a simple building block; it is a sophisticated synthetic platform. Its value is derived from the predictable and sequential reactivity of its ketone, nitro, and fluoro-substituted aromatic moieties. This allows for a "build-and-couple" strategy where the piperidine core can be elaborated first, followed by modification of the aromatic ring. As drug discovery continues to demand greater molecular complexity and novelty, the strategic deployment of such versatile intermediates will remain a cornerstone of efficient and successful medicinal chemistry campaigns. The continued exploration of new reactions and applications for this intermediate will undoubtedly lead to the discovery of the next generation of therapeutic agents.
References
-
Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565-583. Available at: [Link]
- Reddy, T. S., et al. (2016). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. International Journal of Research in Pharmacy and Science, 6(2), 1-8.
- Patel, H., et al. (2015). Process for the preparation of apixaban. Google Patents, WO2015162551A1.
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]
-
European Patent Office. (2020). Process for preparing a piperidin-4-one. EP 3666757 A1. Available at: [Link]
-
Arulraj, R., & Raman, N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]
-
Masterson, D. S. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15238-15337. Available at: [Link]
-
Blaser, H. U., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis, 6(11), 7487-7501. Available at: [Link]
-
ResearchGate. Piperidin-4-one: The Potential Pharmacophore. (Request PDF). Available at: [Link]
-
Moskowitz, H., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(19), 8140-8152. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]
-
Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]
-
Organic Reactions. Nitro Reduction - Common Conditions. Available at: [Link]
-
Wikipedia. Reduction of nitro compounds. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]
Sources
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
A Strategic Guide to Unveiling the Pharmacological Potential of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one
Authored for: Drug Development Professionals and Medicinal Chemistry Researchers January 26, 2026
Executive Summary
1-(2-Fluoro-4-nitrophenyl)piperidin-4-one is a synthetic compound that, while not extensively studied, is built upon a foundation of highly significant pharmacophores. This guide deconstructs the molecule to its core components—the piperidin-4-one scaffold, the fluorophenyl group, and the nitroaromatic moiety—to build a logical, hypothesis-driven framework for its pharmacological investigation. The piperidine ring is a privileged structure in medicinal chemistry, known to enhance pharmacokinetic properties and present in numerous approved drugs for Central Nervous System (CNS) disorders and oncology.[1][2] The strategic placement of a fluorine atom can further improve metabolic stability and binding affinity. Concurrently, the nitroaromatic group is a well-known pharmacophore in antimicrobial and anticancer agents, often acting as a bioreductive prodrug, but it also serves as a structural alert for potential toxicity.[3][4]
This whitepaper presents a multi-tiered investigative strategy to explore this compound's potential in CNS, oncology, and infectious diseases. We provide detailed, field-proven experimental protocols for initial screening and mechanistic studies, emphasizing a parallel assessment of efficacy and safety. Finally, we address the critical issue of nitro-group-associated toxicity by outlining a clear path for bioisosteric replacement, should the scaffold prove promising but require optimization for a better safety profile. This document serves as a comprehensive roadmap for researchers to efficiently unlock the therapeutic potential of this intriguing molecular scaffold.
Deconstructing the Molecular Architecture
The therapeutic potential of this compound can be inferred from its constituent parts. Each component has a well-documented role in medicinal chemistry, and their combination provides a compelling rationale for a systematic pharmacological evaluation.
The Piperidin-4-one Core: A Privileged Scaffold
The piperidin-4-one nucleus is a versatile and highly valued scaffold in drug discovery.[5] It serves as a rigid framework that can be readily functionalized to orient substituents in precise three-dimensional space, facilitating optimal interactions with biological targets. Compounds incorporating this moiety have demonstrated a remarkable breadth of pharmacological activities.[5][6][7]
| Pharmacological Activity | Associated Piperidin-4-one Derivatives | Reference |
| Anticancer | Various substituted piperidin-4-ones | [5] |
| Anti-HIV | N-substituted piperidin-4-ones | [5] |
| Antimicrobial | 2,6-diaryl-piperidin-4-ones | [6] |
| CNS Depressant | General piperidin-4-one structures | [6] |
| Analgesic | N-nitroso-2,6-di-p-anisyl-piperidin-4-ones | [6] |
The prevalence of the piperidine ring in approved drugs, particularly for CNS disorders and cancer, underscores its ability to confer favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as improved solubility and metabolic stability.[1]
The Role of Fluorine Substitution: Enhancing Drug-Like Properties
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[8] The 2-fluoro substitution on the phenyl ring is not arbitrary; it is a strategic modification intended to modulate the molecule's physicochemical properties. Fluorine's high electronegativity can alter the pKa of nearby functional groups and influence conformation. More importantly, replacing a hydrogen atom with a fluorine atom can block sites of metabolism, thereby increasing the compound's metabolic stability and half-life.[9] This modification is often key to transforming a promising lead into a viable drug candidate.
The Nitroaromatic Moiety: A Double-Edged Sword
The 4-nitro group is a powerful electron-withdrawing group that significantly influences the molecule's electronic properties and reactivity. This moiety is the source of both immense therapeutic potential and significant safety concerns.
-
Therapeutic Action: Many nitroaromatic drugs function as prodrugs that require reductive bioactivation to exert their effect.[3][10] In the low-oxygen environments characteristic of anaerobic bacteria or solid tumors, cellular reductases can reduce the nitro group to highly reactive species (e.g., nitroso, hydroxylamine, and amino derivatives) that are cytotoxic. This mechanism is the basis for the activity of drugs like the antibiotic metronidazole and some anticancer agents.[4][10]
-
Toxicity Concerns: The same reductive activation that provides therapeutic benefit can also lead to toxicity, including mutagenicity and genotoxicity.[3][4] Therefore, any investigation into a nitroaromatic compound must include early and rigorous safety assessments.
A Hypothesis-Driven Strategy for Pharmacological Investigation
Based on the structural analysis, we propose a parallel, multi-pronged investigation into three primary therapeutic areas where the compound's motifs are most relevant. The following workflows are designed to systematically test these hypotheses, starting with broad screening and progressing to more specific mechanistic studies.
Hypothesis 1: Central Nervous System (CNS) Activity
Rationale: The piperidine scaffold is a well-established feature of CNS-active drugs, and the molecule's overall lipophilicity may permit it to cross the blood-brain barrier.[1][11]
// Nodes start [label="Compound\n1-(2-Fluoro-4-nitrophenyl)\npiperidin-4-one", fillcolor="#F1F3F4", fontcolor="#202124"]; tier1 [label="Tier 1: Broad Target Screening\n(In Vitro Binding Assays)\n- GPCR Panel (Dopamine, Serotonin, etc.)\n- Ion Channel Panel\n- Transporter Panel", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tier2 [label="Tier 2: Functional Validation\n(Cell-Based Assays)\n- cAMP Assays\n- Calcium Flux Assays\n- β-Arrestin Recruitment", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; tier3 [label="Tier 3: Preliminary In Vivo Models\n- Rodent Open Field Test (Activity)\n- Forced Swim Test (Antidepressant)\n- Elevated Plus Maze (Anxiolytic)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; hit [label="Identified Hit", fillcolor="#FFFFFF", fontcolor="#202124"]; lead [label="Validated Lead", fillcolor="#FFFFFF", fontcolor="#202124"]; candidate [label="Potential CNS Candidate", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> tier1 [label=" Submit", fontsize=8, color="#5F6368"]; tier1 -> hit [label=" Binding Affinity\n (Ki < 1µM)", fontsize=8, color="#5F6368"]; hit -> tier2 [label=" Advance", fontsize=8, color="#5F6368"]; tier2 -> lead [label=" Functional Potency\n (EC50/IC50 < 1µM)", fontsize=8, color="#5F6368"]; lead -> tier3 [label=" Advance", fontsize=8, color="#5F6368"]; tier3 -> candidate [label=" Significant\n Behavioral Effect", fontsize=8, color="#5F6368"]; } } Caption: CNS Drug Discovery Workflow.
Hypothesis 2: Anticancer Activity
Rationale: Both the piperidin-4-one core and the nitroaromatic group are associated with anticancer activity.[3][5] The nitro group could be selectively activated in the hypoxic microenvironment of solid tumors.
// Nodes start [label="Compound\n1-(2-Fluoro-4-nitrophenyl)\npiperidin-4-one", fillcolor="#F1F3F4", fontcolor="#202124"]; tier1 [label="Tier 1: Cytotoxicity Screening\n(MTT / CCK-8 Assay)\n- NCI-60 Cancer Cell Line Panel\n- Normoxic vs. Hypoxic Conditions", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tier2 [label="Tier 2: Mechanism of Action\n(Cell-Based Assays)\n- Cell Cycle Analysis (Flow Cytometry)\n- Apoptosis Assays (Annexin V)\n- Kinase Inhibition Profiling", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; tier3 [label="Tier 3: In Vivo Efficacy Models\n- Xenograft Mouse Models\n(e.g., using a sensitive cell line)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; hit [label="Cytotoxic Hit", fillcolor="#FFFFFF", fontcolor="#202124"]; lead [label="Validated Lead", fillcolor="#FFFFFF", fontcolor="#202124"]; candidate [label="Potential Anticancer\nCandidate", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> tier1 [label=" Submit", fontsize=8, color="#5F6368"]; tier1 -> hit [label=" Potent Cytotoxicity\n (IC50 < 10µM)\n (Hypoxic Selectivity)", fontsize=8, color="#5F6368"]; hit -> tier2 [label=" Advance", fontsize=8, color="#5F6368"]; tier2 -> lead [label=" Defined MoA", fontsize=8, color="#5F6368"]; lead -> tier3 [label=" Advance", fontsize=8, color="#5F6368"]; tier3 -> candidate [label=" Tumor Growth\n Inhibition", fontsize=8, color="#5F6368"]; } } Caption: Anticancer Drug Discovery Workflow.
Hypothesis 3: Antimicrobial Activity
Rationale: Nitroaromatics are a class of established antimicrobial agents, and piperidine derivatives have also shown bactericidal and fungicidal properties.[3][6][12]
// Nodes start [label="Compound\n1-(2-Fluoro-4-nitrophenyl)\npiperidin-4-one", fillcolor="#F1F3F4", fontcolor="#202124"]; tier1 [label="Tier 1: MIC Screening\n(Broth Microdilution)\n- Gram (+) Bacteria (e.g., S. aureus)\n- Gram (-) Bacteria (e.g., E. coli)\n- Fungi (e.g., C. albicans)\n- Anaerobic Bacteria (e.g., C. difficile)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tier2 [label="Tier 2: Spectrum & Potency\n- Minimum Bactericidal/\n Fungicidal Conc. (MBC/MFC)\n- Time-Kill Kinetics", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; tier3 [label="Tier 3: Preliminary Safety\n- Hemolysis Assay\n- Cytotoxicity vs. Mammalian Cells", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; hit [label="Antimicrobial Hit", fillcolor="#FFFFFF", fontcolor="#202124"]; lead [label="Validated Lead", fillcolor="#FFFFFF", fontcolor="#202124"]; candidate [label="Potential Antimicrobial\nCandidate", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> tier1 [label=" Submit", fontsize=8, color="#5F6368"]; tier1 -> hit [label=" Low MIC Value\n (Especially Anaerobes)", fontsize=8, color="#5F6368"]; hit -> tier2 [label=" Advance", fontsize=8, color="#5F6368"]; tier2 -> lead [label=" Cidal Activity\n Confirmed", fontsize=8, color="#5F6368"]; lead -> tier3 [label=" Advance", fontsize=8, color="#5F6368"]; tier3 -> candidate [label=" Favorable\n Selectivity Index", fontsize=8, color="#5F6368"]; } } Caption: Antimicrobial Drug Discovery Workflow.
Critical Considerations and Strategic Derivatization
A successful drug discovery campaign requires proactively addressing potential liabilities. For this compound, the nitro group is the most significant feature requiring careful management.
Addressing Potential Nitro-Group Toxicity
Rationale: The reductive metabolism of the nitro group can generate DNA-reactive intermediates, posing a risk of mutagenicity.[3][4] This is a major hurdle for regulatory approval and must be assessed early.
Proposed Safety Assessment:
-
Mutagenicity: A standard bacterial reverse mutation assay (Ames test) using various strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction) is the gold standard initial screen.
-
General Cytotoxicity: In parallel with efficacy screening, the compound must be tested against non-cancerous mammalian cell lines (e.g., HEK293, HepG2) to determine its therapeutic index (TI). A high TI is crucial for a viable development path.[13][14]
The Path Forward: Bioisosteric Replacement
Rationale: If the core scaffold demonstrates promising activity but the nitro group introduces unacceptable toxicity, a bioisosteric replacement strategy is the logical next step.[15] The goal is to replace the nitro group with a different functional group that mimics its key electronic and steric properties but has a safer metabolic profile.[16][17]
| Original Group | Proposed Bioisostere | Rationale | Reference |
| Nitro (-NO₂) | Cyano (-CN) | Strong electron-withdrawing group, similar size. | [18] |
| Nitro (-NO₂) | Trifluoromethyl (-CF₃) | Strong electron-withdrawing group, metabolically stable, increases lipophilicity. | [16][17] |
| Nitro (-NO₂) | Methylsulfonyl (-SO₂Me) | Strong electron-withdrawing group, can act as a hydrogen bond acceptor. | [18] |
| Nitro (-NO₂) | N-oxide | Can mimic the electronic and hydrogen bonding properties. |
This approach allows the retention of the beneficial properties of the core scaffold while engineering out the toxic liability, a classic and effective tactic in lead optimization.
Detailed Experimental Protocols
To ensure reproducibility and reliability, the following are detailed, step-by-step protocols for key initial experiments.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, MCF-7, or HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.[13][19]
Protocol: GPCR Functional Assay (cAMP Measurement)
Objective: To determine if the compound modulates the activity of a Gs- or Gi-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP).
Methodology:
-
Cell Culture: Plate cells stably expressing the target GPCR (e.g., HEK293-ADRβ2) in a 96-well plate and grow to confluency.
-
Cell Stimulation: Wash the cells with assay buffer. Add the test compound at various concentrations, along with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation. For antagonist mode, pre-incubate with the test compound before adding a known agonist.
-
Incubation: Incubate for the optimized time (e.g., 30 minutes) at room temperature or 37°C.
-
Cell Lysis: Lyse the cells according to the kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform a competitive immunoassay using a commercial kit (e.g., HTRF, ELISA, or AlphaScreen). In these assays, cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
Data Acquisition: Read the signal (e.g., fluorescence, luminescence) on a compatible plate reader.
-
Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).[20][21]
Conclusion
This compound stands at the intersection of several validated pharmacophores, making it a compound of significant interest for drug discovery. While direct biological data is currently absent, a systematic investigation based on its structural components is highly warranted. This guide proposes a clear, efficient, and logically tiered research plan to explore its potential as a CNS agent, an anticancer therapeutic, or an antimicrobial drug. The critical early assessment of nitro-group-related toxicity, coupled with a proactive strategy for bioisosteric replacement, provides a robust framework for mitigating risks while maximizing the potential for success. By following this comprehensive strategy, researchers can effectively determine the therapeutic value of this promising scaffold.
References
- Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]
- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302(Pt 1), 118213. [Link]
- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
- A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. (n.d.). Rasayan Journal of Chemistry. [Link]
- Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
- Scott, J. S., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of medicinal chemistry, 62(10), 5141–5147. [Link]
- Singh, K., et al. (2025). Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates. ChemMedChem. [Link]
- Van der Mey, M., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2236–2245. [Link]
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in molecular biology, 1601, 1–17. [Link]
- Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International journal of molecular sciences, 25(10), 5489. [Link]
- Boechat, N., et al. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 33, 1149-1175. [Link]
- Singha Roy, P., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 10(2), 1-10. [Link]
- Scott, J. S., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]
- Konda, R., et al. (2017). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. American Journal of PharmTech Research. [Link]
- CN110615756A - 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof. (2019).
- Singh, K., et al. (2024). Synthesis and evaluation of fluorinated piperazine-hydroxyethylamine analogues as potential antiplasmodial candidates. Malaria World. [Link]
- Cavalla, D. (1981). The Nitroaromatic Group in Drug Design. Industrial & Engineering Chemistry Product Research and Development, 20(3), 405-408. [Link]
- Scott, C. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]
- Mendes, S., et al. (2022). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]
- Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12046–12053. [Link]
- Shcherbakova, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6296. [Link]
- Simic, M., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules, 27(21), 7248. [Link]
- Brown, D. G. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
- Reaction Biology. (n.d.). GPCR Assay Services. [Link]
- Welch, J. T. (2011). Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid. Future medicinal chemistry, 3(6), 701–715. [Link]
- Ghorab, M. M., et al. (2015). Pharmacological Activities of Some Synthesized Substituted Pyrazole, Oxazole and Triazolopyrimidine Derivatives. Journal of Applied Pharmaceutical Science, 5(11), 016-023. [Link]
- Boechat, N., et al. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link]
- ION Biosciences. (n.d.). Gαi/o GPCR assays. [Link]
- Singha Roy, P., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
- Scott, J. S., & Waring, M. J. (2017). Assessing molecular scaffolds for CNS drug discovery. Future medicinal chemistry, 9(12), 1333–1349. [Link]
- Olender, D., et al. (2009). Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents. European journal of medicinal chemistry, 44(2), 645–652. [Link]
- Scott, J. S., & Waring, M. J. (2017). Assessment of the relevance of scaffolds to CNS drug discovery. ResearchGate. [Link]
- Katritzky, A. R., & Rachwal, S. (1994). Piperidine Synthesis. Defense Technical Information Center. [Link]
- Talele, T. T. (2016). Chapter 32. The use of bioisosteric groups in lead optimization. ResearchGate. [Link]
- Miller, C. N., & Gannett, P. M. (2019). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 24(17), 3176. [Link]
- Lazewska, D., et al. (2012). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Archiv der Pharmazie, 345(4), 297–306. [Link]
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
- Kumar, A., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences, 60. [Link]
- LibreTexts Chemistry. (2024). 1.6: Drug Modifications to Improve Stability. [Link]/01%3A_Introduction_to_Medicinal_Chemistry/1.06%3A_Drug_Modifications_to_Improve_Stability)
- Salwiczek, M., et al. (2023). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. RSC Chemical Biology, 4(6), 528-536. [Link]
- Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European journal of medicinal chemistry, 290, 118460. [Link]
- Early, J. V., et al. (2016). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & medicinal chemistry letters, 26(12), 2895–2900. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing molecular scaffolds for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijprajournal.com [ijprajournal.com]
- 14. malariaworld.org [malariaworld.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 19. researchgate.net [researchgate.net]
- 20. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
An In-depth Technical Guide to 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one, a key heterocyclic building block in medicinal chemistry. The document delves into its synthesis, primarily through nucleophilic aromatic substitution, detailing the underlying mechanistic principles. It further explores the compound's chemical and physical properties, characteristic spectral data, and inherent reactivity. A significant focus is placed on its potential downstream applications, highlighting how the strategic placement of its functional groups—the ketone, the nitro group, and the fluorinated aromatic ring—can be leveraged for the synthesis of diverse and complex bioactive molecules. This guide serves as a critical resource for researchers engaged in the design and development of novel therapeutics, offering insights into the utility of this versatile intermediate.
Introduction
The piperidine scaffold is a ubiquitous and highly privileged structural motif in medicinal chemistry, found in a wide array of clinically approved drugs targeting a spectrum of diseases, including cancer and central nervous system disorders.[1] The inherent conformational flexibility and basic nitrogen atom of the piperidine ring allow for favorable interactions with biological targets, enhancing pharmacokinetic and pharmacodynamic properties.[2] Within this class of compounds, piperidin-4-ones are particularly valuable as versatile synthetic intermediates, offering a reactive carbonyl group for further functionalization.[1][3]
This guide focuses on a specific, yet highly valuable, derivative: This compound (CAS No. 439097-58-2). The strategic combination of the piperidin-4-one core with a 2-fluoro-4-nitrophenyl group imparts unique reactivity and potential for diverse chemical transformations. The electron-deficient nature of the aromatic ring, a consequence of the ortho-fluoro and para-nitro substituents, is central to its synthesis and subsequent reactivity. This document will provide a detailed exploration of its synthesis, characterization, and potential as a cornerstone for the development of novel pharmaceutical agents.
Synthesis and Mechanism
The primary and most efficient route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective due to the presence of the strongly electron-withdrawing nitro group positioned para to the fluorine atom, which activates the aromatic ring towards nucleophilic attack.
The overall transformation involves the displacement of a fluoride ion from 1,2-difluoro-4-nitrobenzene by the secondary amine of piperidin-4-one.
Underlying Causality of the Synthetic Strategy
The choice of an SNAr reaction is dictated by the electronic properties of the 1,2-difluoro-4-nitrobenzene starting material. The nitro group, being a powerful electron-withdrawing group, polarizes the carbon-fluorine bond and stabilizes the negatively charged intermediate (the Meisenheimer complex) formed during the reaction. The fluorine atom, being a good leaving group in this context, facilitates the irreversible formation of the desired product.
Detailed Experimental Protocol
The following protocol is a representative, self-validating procedure derived from analogous reactions reported in the literature for the synthesis of similar N-aryl piperidines. Researchers should optimize conditions for their specific laboratory setup.
Reaction:
Materials:
-
1,2-Difluoro-4-nitrobenzene
-
Piperidin-4-one hydrochloride (or free base)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Acetonitrile (MeCN) or another suitable polar aprotic solvent
-
Standard laboratory glassware and purification apparatus
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1,2-difluoro-4-nitrobenzene (1.0 equivalent) in acetonitrile, add piperidin-4-one (1.0-1.2 equivalents). If using the hydrochloride salt of piperidin-4-one, an additional equivalent of base is required.
-
Addition of Base: Add triethylamine (2.0-3.0 equivalents) to the reaction mixture. The base serves to neutralize the hydrofluoric acid byproduct and, if necessary, deprotonate the piperidin-4-one hydrochloride salt.
-
Reaction Conditions: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Reaction Mechanism
The synthesis proceeds through a classic SNAr mechanism, which is a two-step process:
-
Nucleophilic Attack: The nitrogen atom of piperidin-4-one acts as a nucleophile and attacks the carbon atom bearing a fluorine atom on the electron-deficient aromatic ring. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The fluoride ion is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final product.
Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 439097-58-2 |
| Molecular Formula | C₁₁H₁₁FN₂O₃ |
| Molecular Weight | 238.22 g/mol |
| Appearance | Expected to be a solid at room temperature |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the piperidine ring and the aromatic ring. The piperidine protons will likely appear as multiplets in the upfield region. The aromatic protons will be in the downfield region, showing characteristic splitting patterns due to coupling with each other and with the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the piperidin-4-one, the carbons of the piperidine ring, and the carbons of the aromatic ring. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
FTIR: The infrared spectrum will show characteristic absorption bands for the carbonyl group (C=O) of the ketone (around 1720 cm⁻¹), the nitro group (N-O) stretching vibrations (around 1520 and 1350 cm⁻¹), and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 238.22). Fragmentation patterns may involve the loss of the nitro group or cleavage of the piperidine ring.
Reactivity and Downstream Applications
The synthetic utility of this compound stems from the presence of three key functional groups that can be selectively manipulated to generate a diverse library of compounds. The piperidin-4-one moiety is a versatile pharmacophore known to be present in compounds with a wide range of biological activities, including anticancer, anti-HIV, and antimicrobial properties.[1][6]
Ketone Moiety
The carbonyl group of the piperidin-4-one ring is a prime site for various chemical transformations, including:
-
Reductive Amination: To introduce substituted amine functionalities.
-
Wittig Reaction: To form exocyclic double bonds.
-
Aldol Condensation: To build larger carbon skeletons.
-
Grignard and Organolithium Reactions: To introduce alkyl or aryl substituents at the 4-position.
Nitro Group
The nitro group on the aromatic ring can be readily reduced to an amine. This newly formed amino group can then be further functionalized through:
-
Amide Bond Formation: Reaction with carboxylic acids or acyl chlorides.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides.
-
Diazotization: Followed by Sandmeyer or other related reactions to introduce a variety of substituents.
Aromatic Fluorine
The fluorine atom ortho to the piperidine nitrogen can also participate in further nucleophilic aromatic substitution reactions, although under more forcing conditions than the initial synthesis. This allows for the introduction of a second, different substituent on the aromatic ring.
Caption: Potential Derivatization Pathways.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions can be inferred from structurally related compounds such as N-aryl-4-piperidinones and nitrophenyl derivatives.[7][8][9][10]
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via a straightforward nucleophilic aromatic substitution reaction makes it readily accessible. The presence of three distinct and reactive functional groups provides a rich platform for the generation of diverse and complex molecular architectures. As the importance of the piperidine scaffold in pharmaceuticals continues to grow, the utility of well-designed intermediates like this compound will undoubtedly expand, paving the way for the discovery of novel therapeutic agents.
References
Sources
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 5. scispace.com [scispace.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemos.de [chemos.de]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Note: A Protocol for the Synthesis of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one via Nucleophilic Aromatic Substitution
Abstract
This document provides a comprehensive guide for the synthesis of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one, a valuable intermediate in medicinal chemistry and drug development. The protocol leverages a robust and efficient nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental procedure, and outline the necessary safety precautions and characterization techniques. This guide is designed for researchers and professionals in organic synthesis and pharmaceutical development, offering field-proven insights to ensure a reproducible and high-yielding outcome.
Introduction and Scientific Principle
The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] Its functionalization through N-arylation opens pathways to novel chemical entities with diverse pharmacological profiles.[1] The target molecule, this compound, is synthesized by coupling piperidin-4-one with 1,2-difluoro-4-nitrobenzene.
This transformation proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike electrophilic substitutions common to aromatic rings, the SNAr pathway is viable only when the aromatic ring is rendered electron-deficient.[3] In our substrate, 1,2-difluoro-4-nitrobenzene, the potent electron-withdrawing nitro (-NO₂) group, positioned para to one fluorine and ortho to the other, strongly activates the ring towards nucleophilic attack.[3][4]
The reaction is initiated by the nucleophilic attack of the secondary amine of piperidin-4-one on one of the fluorine-bearing carbons of the activated aromatic ring. This addition step forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5] The negative charge is effectively delocalized across the aromatic system and onto the oxygen atoms of the nitro group. The subsequent elimination of a fluoride ion restores the ring's aromaticity, yielding the final N-arylated product.[5]
Diagram 1: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Materials, Reagents, and Instrumentation
Reagents and Chemicals
Proper preparation and handling of all reagents are critical for the success and safety of the experiment. Ensure all chemicals are of appropriate purity and stored under recommended conditions.
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity | Purity | Notes |
| 1,2-Difluoro-4-nitrobenzene | 369-34-6 | 159.09 | 1.0 eq | >98% | Toxic Lachrymator. Handle with extreme care in a fume hood.[6] |
| Piperidin-4-one hydrochloride | 41575-74-0 | 135.60 | 1.1 eq | >98% | The hydrochloride salt is often more stable and easier to handle. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.5 eq | Anhydrous | Acts as a base to neutralize the HCl salt and the HF byproduct. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | ~5 mL / mmol | Anhydrous | A polar aprotic solvent ideal for SNAr reactions. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | Reagent Grade | For extraction and recrystallization. |
| Hexanes | 110-54-3 | 86.18 | As needed | Reagent Grade | For recrystallization. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | As needed | - | For aqueous work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - | Drying agent. |
Instrumentation
-
Magnetic stirrer with heating mantle
-
Round-bottom flasks with appropriate ground glass joints
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer for characterization
Detailed Experimental Protocol
This protocol is designed for a ~10 mmol scale reaction. Adjust quantities proportionally for different scales.
Reaction Setup
-
Flask Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-4-one hydrochloride (1.1 eq, ~1.5 g) and anhydrous potassium carbonate (2.5 eq, ~3.45 g).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 50 mL) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Stirring: Stir the suspension at room temperature for 15-20 minutes. This allows for the in-situ neutralization of the hydrochloride salt to free the piperidin-4-one nucleophile.
Nucleophilic Aromatic Substitution
-
Substrate Addition: Using a syringe, carefully add 1,2-difluoro-4-nitrobenzene (1.0 eq, ~1.59 g) to the stirring suspension. Causality Note: This substrate is a potent lachrymator and skin irritant; perform this addition slowly in a well-ventilated chemical fume hood.[6][7]
-
Heating: Attach a reflux condenser and heat the reaction mixture to 80-90 °C using a pre-heated oil bath.
-
Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the starting 1,2-difluoro-4-nitrobenzene spot indicates completion.
Work-up and Isolation
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Quenching: Slowly pour the reaction mixture into a beaker containing 200 mL of cold deionized water. A precipitate (the crude product) should form. Stir this aqueous suspension for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove DMF and inorganic salts.
-
Drying: Allow the crude product to air-dry on the filter for 30 minutes, then transfer it to a watch glass and dry further in a vacuum oven at 40-50 °C until a constant weight is achieved.
Purification
-
Recrystallization: The crude solid can be purified by recrystallization.[8] Dissolve the product in a minimal amount of hot ethyl acetate.
-
Precipitation: Slowly add hexanes to the hot solution until it becomes slightly turbid.
-
Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Characterization and Validation
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
-
Appearance: Expected to be a yellow crystalline solid.
-
Melting Point: Determine the melting point range and compare it to literature values if available. A sharp melting point is indicative of high purity.
-
¹H NMR: Confirm the structure by analyzing the proton signals and their integrations. Expect characteristic aromatic signals for the substituted phenyl ring and aliphatic signals for the piperidinone ring.
-
¹³C NMR: Verify the number of unique carbon atoms in the molecule.
-
FT-IR: Look for characteristic peaks, including C=O (ketone), C-N (amine), and N-O (nitro group) stretches.[9]
-
Mass Spectrometry (MS): Confirm the molecular weight of the compound. The calculated molecular weight is 238.21 g/mol .
Safety and Hazard Management
A thorough risk assessment must be conducted before beginning this procedure.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Chemical Hazards:
-
1,2-Difluoro-4-nitrobenzene: Highly toxic, a lachrymator, and a skin/respiratory irritant. All handling must occur within a certified chemical fume hood.[6][7] Avoid inhalation and skin contact.
-
N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Handle with care and ensure adequate ventilation.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Experimental Workflow Overview
Diagram 2: Step-by-step experimental workflow for the synthesis.
References
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Available at: [Link]
- Reddy, G. J. et al. (2016). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. International Journal of Research in Pharmacy and Science, 6(2), 1-10.
-
Sahu, S. K. et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–83. Available at: [Link]
- Pintér, Á. et al. (2016). Process for the preparation of apixaban. Google Patents, WO2016020711A1.
- Reddy, B. M. et al. (2015). Process for the preparation of apixaban. Google Patents, WO2015162551A1.
- Overman, L. E. (1988). Piperidine Synthesis.
-
Mancini, P. M. E. et al. (1981). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
- Raj, A. R. (2021).
-
Kennedy, J. P. et al. (2019). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2019(4), M1096. Available at: [Link]
- Blacker, A. J. et al. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents, WO2001002357A2.
- Arulchakkaravarthi, A. et al. (2016). Spectral investigations of some piperidin-4-one molecular addition compounds. Journal of Chemical and Pharmaceutical Research, 8(8), 52-61.
- Thermo Fisher Scientific. (2023).
- Jelsch, C. et al. (2020). Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate and 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate.
- Cole-Parmer. (2009). Material Safety Data Sheet - 3,4-Difluoronitrobenzene, 99%.
-
LibreTexts Chemistry. (2023). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Available at: [Link]
- Thermo Fisher Scientific. (2023).
- BenchChem. (2025).
-
PubChem. (n.d.). 1-(4-Nitrophenyl)piperidin-2-one. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. vapourtec.com [vapourtec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. researchgate.net [researchgate.net]
Synthesis of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one: A Detailed Application Note on Nucleophilic Aromatic Substitution for Drug Discovery Scaffolds
Introduction: The Significance of the Piperidin-4-one Scaffold in Medicinal Chemistry
The piperidin-4-one moiety is a cornerstone in modern drug discovery, serving as a versatile intermediate and a core structural component in numerous pharmacologically active compounds.[1][2] Its prevalence in therapeutics, including anticancer and anti-HIV agents, stems from its unique three-dimensional structure which allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[1] The synthesis of N-arylated piperidin-4-ones, such as 1-(2-fluoro-4-nitrophenyl)piperidin-4-one, is of particular interest as it provides a key building block for the development of novel therapeutics. This application note provides a comprehensive guide to the synthesis of this valuable compound via a nucleophilic aromatic substitution (SNAr) reaction, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization.
Mechanism and Scientific Rationale: The Power of Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound from 2,4-difluoronitrobenzene and piperidin-4-one is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike electrophilic aromatic substitution where an electron-rich aromatic ring is attacked by an electrophile, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring.[3]
Several key features of the starting materials facilitate this transformation:
-
Electron-Deficient Aromatic Ring: The presence of a strongly electron-withdrawing nitro group (-NO₂) para to the fluorine atom significantly reduces the electron density of the benzene ring. This "activation" makes the ring susceptible to attack by nucleophiles.[3]
-
Excellent Leaving Group: While counterintuitive from introductory organic chemistry, fluorine is an excellent leaving group in SNAr reactions.[3] Its high electronegativity further polarizes the C-F bond, making the carbon atom more electrophilic. The rate-determining step in SNAr is the initial nucleophilic attack to form a stabilized intermediate (the Meisenheimer complex), not the cleavage of the carbon-halogen bond.
-
Regioselectivity: The nucleophilic attack preferentially occurs at the carbon atom bearing the fluorine atom at the 2-position (ortho to the nitro group). The negative charge of the Meisenheimer complex intermediate is effectively stabilized through resonance by the adjacent nitro group.
The reaction proceeds via a two-step addition-elimination mechanism, as illustrated in the diagram below. First, the nucleophilic nitrogen of piperidin-4-one attacks the electron-deficient carbon of the 2,4-difluoronitrobenzene. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second step, the aromaticity is restored by the elimination of the fluoride ion, yielding the final product.
Caption: The addition-elimination mechanism of the SNAr reaction.
Experimental Protocol
This protocol outlines the synthesis of this compound. It is crucial to perform all operations in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Materials and Reagents:
-
2,4-Difluoronitrobenzene
-
Piperidin-4-one hydrochloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and graduated cylinders
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidin-4-one hydrochloride (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF or DMSO to the flask to dissolve the piperidin-4-one hydrochloride. Add triethylamine or DIPEA (2.2 eq) to the suspension. Stir the mixture at room temperature for 15-20 minutes to liberate the free piperidin-4-one base.
-
Addition of Electrophile: Slowly add 2,4-difluoronitrobenzene (1.05 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Data Summary Table
| Parameter | Value/Description | Rationale |
| Starting Materials | 2,4-Difluoronitrobenzene, Piperidin-4-one hydrochloride | Commercially available and suitable for SNAr. |
| Base | Triethylamine or DIPEA | Neutralizes the HCl salt and the HF by-product. |
| Solvent | DMF or DMSO (anhydrous) | Polar aprotic solvent to dissolve reactants and facilitate the reaction. |
| Stoichiometry | Piperidin-4-one HCl (1.0 eq), 2,4-Difluoronitrobenzene (1.05 eq), Base (2.2 eq) | A slight excess of the electrophile ensures complete consumption of the piperidin-4-one. Sufficient base is required to neutralize both the starting salt and the acid formed during the reaction. |
| Reaction Temperature | 80-100 °C | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 4-6 hours | Typical duration for similar SNAr reactions, should be monitored by TLC. |
| Work-up | Aqueous work-up and extraction | Standard procedure to remove the solvent and water-soluble by-products. |
| Purification | Recrystallization or Column Chromatography | To obtain the final product with high purity. |
Purification and Characterization
The crude product can be purified by either recrystallization or column chromatography.
Purification by Recrystallization:
-
Dissolve the crude product in a minimum amount of a hot solvent such as ethanol or a mixture of ethyl acetate and hexanes.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purification by Column Chromatography:
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elute the column and collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Characterization:
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons and the protons of the piperidin-4-one ring.
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.
-
¹⁹F NMR: Will show a signal corresponding to the fluorine atom on the aromatic ring.
-
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound, confirming the successful synthesis.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the functional groups present, such as the C=O of the ketone, the N-O stretches of the nitro group, and the C-F bond.
Experimental Workflow Diagram
Caption: A schematic of the experimental workflow.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound via a nucleophilic aromatic substitution reaction. The described methodology is robust and can be adapted for the synthesis of a variety of N-arylated piperidin-4-one derivatives, which are valuable scaffolds in the field of drug discovery and development. Careful execution of the experimental procedure and thorough characterization of the final product are essential for ensuring high purity and successful downstream applications.
References
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link].
- Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.
- Pinto, D. J., Orwat, M. J., Quan, M. L., Han, W., Galemmo, R. A., Amparo, E., ... & Wexler, R. R. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of medicinal chemistry, 50(22), 5339–5356.
- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
- European Patent Office. (2018). Process for preparing a piperidin-4-one. EP 3666757 A1.
- BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.
- Reddy, P. P., Sangeetha, V., & Srinivasa Reddy, M. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. International Journal of Pharmaceutical Sciences and Research, 6(9), 3845.
Sources
Experimental protocol for the synthesis of "1-(2-Fluoro-4-nitrophenyl)piperidin-4-one"
Application Note & Protocol
Topic: Experimental Protocol for the Synthesis of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one
Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to the Synthesis of this compound via Nucleophilic Aromatic Substitution
Introduction
The piperidin-4-one scaffold is a highly versatile and privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds, including anticancer, antiviral, and antibacterial agents.[1][2] Its structural features allow for diverse modifications, enabling fine-tuning of biological activity.[1] This document provides a detailed, field-tested protocol for the synthesis of a specific derivative, this compound.
The synthesis is achieved through a classic Nucleophilic Aromatic Substitution (SNAr) reaction. This powerful C-N bond-forming reaction is particularly effective here due to the electronic properties of the starting materials. By reacting piperidin-4-one with a highly activated aryl halide, 1,2-difluoro-4-nitrobenzene, we can achieve an efficient and selective substitution. This guide will not only detail the step-by-step procedure but also elucidate the underlying chemical principles, safety considerations, and analytical validation methods.
Reaction Mechanism: The Addition-Elimination Pathway
The synthesis of this compound proceeds via the SNAr addition-elimination mechanism.[3] This pathway is distinct from SN1 or SN2 reactions and is characteristic of aromatic rings bearing strong electron-withdrawing groups.
Causality of the Mechanism:
-
Activation of the Aromatic Ring : The reaction is feasible because the potent electron-withdrawing nitro group (-NO₂) deactivates the aromatic ring for electrophilic attack but strongly activates it for nucleophilic attack.[4] The -NO₂ group, positioned para to the target fluorine atom (at C1), delocalizes the negative charge of the intermediate through resonance, thereby stabilizing it.[4]
-
Nucleophilic Attack : The secondary amine of piperidin-4-one acts as the nucleophile, attacking the electron-deficient carbon atom (C1) bonded to the fluorine. This step is typically the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[3]
-
Leaving Group Departure : The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group for SNAr reactions. The reactivity order for halogens in SNAr is F > Cl > Br > I, a reversal of the trend seen in SN2 reactions, because the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to.[4]
-
Role of the Base : An inorganic base, such as potassium carbonate (K₂CO₃), is employed as an acid scavenger.[5] It neutralizes the hydrogen fluoride (HF) that is formed as a byproduct, preventing the protonation of the piperidine nucleophile and driving the reaction towards completion.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. Appropriate adjustments may be required for scaling up.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 1,2-Difluoro-4-nitrobenzene | 159.09 | 1.59 g | 10.0 | 1.0 |
| Piperidin-4-one hydrochloride | 135.59 | 1.49 g | 11.0 | 1.1 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 3.46 g | 25.0 | 2.5 |
| Acetonitrile (CH₃CN), anhydrous | 41.05 | 40 mL | - | - |
| Ethyl acetate (EtOAc) | 88.11 | ~150 mL | - | - |
| Deionized Water | 18.02 | ~150 mL | - | - |
| Brine (saturated NaCl solution) | - | ~50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | - |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Buchner funnel and filter paper
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol
-
Reaction Setup :
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add piperidin-4-one hydrochloride (1.49 g, 11.0 mmol) and anhydrous potassium carbonate (3.46 g, 25.0 mmol).
-
Add 40 mL of anhydrous acetonitrile to the flask. Stir the suspension vigorously for 15 minutes at room temperature to allow for the in-situ formation of the free base of piperidin-4-one.
-
Add 1,2-difluoro-4-nitrobenzene (1.59 g, 10.0 mmol) to the suspension.
-
-
Reaction Execution :
-
Heat the reaction mixture to reflux (approximately 82°C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aryl halide spot is consumed.
-
-
Work-up and Isolation :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the inorganic salts (KF and excess K₂CO₃) by vacuum filtration, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate using a rotary evaporator to remove the acetonitrile.
-
Dissolve the resulting crude residue in ethyl acetate (100 mL) and transfer it to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 75 mL) and then with brine (50 mL) to remove any remaining inorganic impurities and residual solvent.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.
-
-
Purification :
-
The crude solid can be purified by recrystallization.[6] A mixture of ethanol and water is often effective.
-
Dissolve the crude product in a minimal amount of hot ethanol. Add water dropwise until the solution becomes cloudy.
-
Reheat the solution until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
-
¹H NMR : Expect to see characteristic signals for the aromatic protons, which will be split by each other and by the adjacent fluorine atom. The piperidine ring protons will appear as multiplets in the aliphatic region.
-
¹³C NMR : The spectrum will show distinct signals for the carbonyl carbon (~200-210 ppm), the aromatic carbons (with C-F couplings visible), and the aliphatic carbons of the piperidine ring.
-
¹⁹F NMR : A single resonance is expected, confirming the presence of the fluorine atom on the aromatic ring.[7]
-
FT-IR Spectroscopy : Look for characteristic absorption bands corresponding to the C=O stretch of the ketone (~1720 cm⁻¹), the C-N stretch, the C-F stretch, and the asymmetric and symmetric stretches of the nitro group (-NO₂) around 1520 and 1350 cm⁻¹.[8]
-
Mass Spectrometry (MS) : The molecular ion peak corresponding to the product's mass (C₁₁H₁₁FN₂O₃, MW = 238.22 g/mol ) should be observed.
Safety and Handling Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
1,2-Difluoro-4-nitrobenzene : This compound is toxic if swallowed and can be fatal in contact with skin. It causes skin and serious eye irritation and may cause damage to organs through prolonged or repeated exposure.[9][10] Avoid all contact and inhalation.[11] Handle with extreme care.
-
Acetonitrile : Flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled.
-
Potassium Carbonate : Causes serious eye irritation. Avoid generating dust.
-
Waste Disposal : Dispose of all chemical waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.
References
-
Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
- Google Patents. (2015).
-
Arulraj, R., & N, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
-
Reddy, G. J. et al. (2016). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. International Journal of Research in Pharmacy and Science. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Custom Synthesis. [Link]
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
-
DTIC. (n.d.). Piperidine Synthesis. [Link]
-
ResearchGate. (2010). The Role of Potassium Carbonate in the Aromatic Nucleophilic Substitution of Halogen by N-Nucleophile in N,N-Dimethylformamide. [Link]
-
Umadevi, S., & Elango, K. P. (2003). Influence of Anionic and Cationic Reverse Micelles on Nucleophilic Aromatic Substitution Reaction between 1-Fluoro-2,4-dinitrobenzene and Piperidine. The Journal of Organic Chemistry, 68(23), 8942–8948. [Link]
-
Mancini, P. M., Martinez, R. D., Vottero, L. R., & Nudelman, N. S. (1984). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1133-1138. [Link]
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. [Link]
-
ResearchGate. (2015). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. [Link]
-
SciSpace. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. [Link]
-
Atlas. (n.d.). Solved: 2-Bromophenol 1-fluoro-2 nitrobenzene with K2CO3 mechanism. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. [Link]
-
ResearchGate. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late stage radiofluorination of peptides. [Link]
-
ResearchGate. (2015). Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. [Link]
-
Smits, R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9838-9846. [Link]
Sources
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. atlas.org [atlas.org]
- 6. chemrevlett.com [chemrevlett.com]
- 7. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. 1-Fluoro-2-nitrobenzene - Safety Data Sheet [chemicalbook.com]
Application Note & Protocol: High-Purity Recrystallization of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive, in-depth protocol for the purification of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one via recrystallization. This compound is a key synthetic intermediate in various pharmaceutical development programs. Achieving high purity is critical for downstream applications, ensuring the integrity and safety of final active pharmaceutical ingredients (APIs). This document moves beyond a simple set of instructions, delving into the fundamental principles of crystallization, a strategic approach to solvent selection, and a detailed, step-by-step purification protocol. Furthermore, a troubleshooting guide is included to address common challenges encountered during the recrystallization process.
Introduction to this compound and the Imperative of Purity
This compound is a substituted piperidinone derivative. The piperidine ring is a prevalent scaffold in medicinal chemistry, and its derivatives are integral to the synthesis of a wide array of therapeutic agents.[1] The presence of a fluorinated nitrophenyl moiety makes this particular intermediate valuable for introducing these functional groups into larger, more complex molecules. In the context of drug development, the purity of such intermediates is paramount. Impurities, even in trace amounts, can lead to the formation of unwanted side products in subsequent synthetic steps, complicate purification of the final API, and potentially introduce toxicological risks. Therefore, a robust and reproducible purification method like recrystallization is not just a matter of chemical elegance but a necessity for regulatory compliance and patient safety.
The Science of Recrystallization: A Self-Validating Purification System
Recrystallization is a powerful purification technique for solid organic compounds based on the principle of differential solubility.[2] Most solids are more soluble in a hot solvent than in a cold one.[3] A successful recrystallization hinges on selecting a solvent that dissolves the target compound readily at an elevated temperature but poorly at lower temperatures.[4] Impurities, ideally, should either be highly soluble in the solvent at all temperatures (and thus remain in the mother liquor upon cooling) or be insoluble in the hot solvent (allowing for their removal via hot filtration).[5]
The process of crystal formation is a thermodynamically driven, self-assembly process. As a saturated hot solution is allowed to cool, the solubility of the target compound decreases, leading to a supersaturated state.[6] Crystal nucleation and subsequent growth then occur, with molecules of the compound preferentially incorporating into the growing crystal lattice, excluding dissimilar impurity molecules.[3] This inherent selectivity is what makes recrystallization such an effective purification method. Slow cooling is often crucial as it allows for the formation of larger, more perfect crystals, which are easier to filter and typically have higher purity.[4]
Strategic Solvent Selection for this compound
The choice of solvent is the most critical variable in developing a successful recrystallization protocol.[7] An ideal solvent should exhibit a steep solubility curve for the compound of interest—high solubility at its boiling point and low solubility at or near 0°C.[8] Additionally, the solvent should be chemically inert with the compound, have a relatively low boiling point for easy removal during drying, and be non-toxic and environmentally benign.[9]
For this compound, a polar molecule due to the ketone and nitro functional groups, polar solvents are a logical starting point based on the "like dissolves like" principle.[8] A common rule of thumb is that solvents containing functional groups similar to the compound being recrystallized can be effective.[10] Given that the target molecule contains a ketone, alcoholic and other polar solvents are promising candidates. Indeed, a review of piperidin-4-one derivatives frequently cites the use of ethanol for recrystallization.[11]
Recommended Solvent Screening Protocol:
A preliminary small-scale solvent screening is essential. This involves testing the solubility of a small amount of the crude material (e.g., 10-20 mg) in a small volume (e.g., 0.5 mL) of various solvents at room temperature and then upon heating.
| Solvent Candidate | Rationale | Boiling Point (°C) | Expected Solubility Profile |
| Ethanol | Commonly used for piperidinone and nitroaromatic compounds.[8][11] | 78 | Likely to show good differential solubility. |
| Isopropanol | Similar to ethanol but with a slightly higher boiling point. | 82 | A good alternative if ethanol proves too effective a solvent at room temperature. |
| Methanol | More polar than ethanol; may dissolve the compound too well at room temperature. | 65 | Worth screening, but may result in lower recovery. |
| Ethyl Acetate | A moderately polar solvent; the ester group can interact with the polar functionalities of the target compound. | 77 | A good candidate for achieving a significant solubility differential. |
| Acetone | A polar aprotic solvent that is a good solvent for many organic compounds.[12] | 56 | Its low boiling point is advantageous for drying. |
| Toluene | A non-polar aromatic solvent. | 111 | Less likely to be a good single solvent but could be useful as an anti-solvent in a mixed solvent system. |
| Water | Highly polar; the compound is unlikely to be soluble even when hot.[12] | 100 | May be a suitable anti-solvent when paired with a solvent like ethanol or acetone. |
A mixed solvent system can be employed if no single solvent provides the ideal solubility profile.[5] This typically involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent (an anti-solvent) until the solution becomes turbid. The solution is then reheated to clarify and allowed to cool slowly. A common and effective mixed solvent system for moderately polar compounds is Ethanol/Water.
Detailed Application Protocol for Recrystallization
This protocol assumes that a suitable solvent (e.g., ethanol) has been identified through the screening process described above.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., reagent-grade ethanol)
-
Erlenmeyer flask(s)
-
Hot plate with stirring capability
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Glass stirring rod
-
Spatula
-
Drying oven or vacuum desiccator
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a magnetic stir bar. To the solid, add a minimal amount of the chosen solvent, just enough to create a slurry. Place the flask on a hot plate and begin heating and stirring. Add the solvent in small portions while the solution is heating. The goal is to use the minimum amount of hot solvent required to fully dissolve the solid.[4] This ensures that the solution will be saturated upon cooling, maximizing the yield.
-
Hot Filtration (if necessary): If insoluble impurities are present after the solid has dissolved, a hot filtration step is necessary. This is a critical step to remove impurities that are not soluble in the hot solvent. To perform a hot filtration, pre-heat a second Erlenmeyer flask containing a small amount of the solvent on the hot plate. Also, pre-heat a funnel (a stemless funnel is ideal to prevent premature crystallization). Place a fluted piece of filter paper in the funnel and place it on top of the second flask. Pour the hot solution through the filter paper as quickly as possible. The pre-heating of the apparatus prevents the desired compound from crystallizing out during the filtration process.
-
Crystallization: Remove the flask containing the hot, clear solution from the heat source. Cover the flask (e.g., with a watch glass) to prevent solvent evaporation and contamination. Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Rushing the cooling process by placing the flask in an ice bath immediately can cause the compound to precipitate as a fine powder, which may trap impurities.
-
Inducing Crystallization (if necessary): If crystals do not form after the solution has cooled to room temperature, crystallization can often be induced. One method is to scratch the inside of the flask at the surface of the solution with a glass stirring rod.[13] The microscopic scratches on the glass provide nucleation sites for crystal growth. Alternatively, adding a "seed crystal" of the pure compound can initiate crystallization.
-
Maximizing Yield: Once the solution has reached room temperature and crystal formation appears complete, the flask can be placed in an ice-water bath for 15-30 minutes. This will further decrease the solubility of the compound and maximize the recovery of the purified crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask. Wash the crystals with a small amount of ice-cold solvent. Using cold solvent is critical to wash away any residual soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the purified product.
-
Drying: Dry the purified crystals thoroughly to remove all traces of the solvent. This can be done by leaving the crystals on the filter paper in the funnel and drawing air through them for a period. For more complete drying, the crystals can be transferred to a watch glass and placed in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.
Visualization of the Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was added).- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again.[13]- Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[8] |
| "Oiling out" occurs. | - The melting point of the compound is below the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities. | - Reheat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point. Allow the solution to cool more slowly.[6] If the problem persists, consider a different solvent or a mixed solvent system.[8] |
| Low recovery of pure compound. | - Too much solvent was used.- The crystals were washed with solvent that was not cold enough.- Premature crystallization occurred during hot filtration. | - Ensure the minimum amount of hot solvent is used for dissolution.- Always use ice-cold solvent for washing the filtered crystals.- Ensure the filtration apparatus is pre-heated before hot filtration. |
| The purified compound is not pure enough (e.g., low melting point). | - The chosen solvent is not suitable for removing the specific impurities present.- The cooling was too rapid, trapping impurities in the crystal lattice. | - Re-crystallize the material, perhaps using a different solvent. Consider a multi-step purification process if impurities are very similar to the target compound.- Ensure the cooling process is slow and undisturbed. |
References
- Mathad, V. T., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 1866-1871.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Apicule. (n.d.). 1-(4-Nitrophenyl)piperidin-2-one (CAS No: 38560-30-4)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33721, 4-Piperidone.
- University of Rochester, Department of Chemistry. (n.d.).
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 193-204.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of Rochester, Department of Chemistry. (n.d.).
- Journal of Chemical Education. (1977).
- Wikipedia. (n.d.). 4-Piperidone.
- BenchChem. (2025).
- National Center for Biotechnology Information. (2021).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2783066, 1-(2-Fluoro-4-nitrophenyl)piperazine.
- University of York, Department of Chemistry. (n.d.).
- Google Patents. (n.d.).
- National Center for Biotechnology Information. (2000). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems.
- University of California, Riverside. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent.
- Defense Technical Information Center. (1992). Piperidine Synthesis.
- Missouri S&T. (n.d.).
- Reddit. (2024, October 17).
- University of Cape Town. (n.d.).
- Royal Society of Chemistry. (2021, September).
- Aakash. (n.d.).
- Mettler Toledo. (n.d.).
- Sigma-Aldrich. (n.d.). p-Nitrophenyl acetate (N8130)
- Chemical Review and Letters. (2021).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22324463, 1-(4-Nitrophenyl)piperidin-2-one.
- Google Patents. (n.d.).
- Sigma-Aldrich. (n.d.). 1-(2-Fluoro-4-nitro-phenyl)-piperidin-4-one AldrichCPR.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. chemrevlett.com [chemrevlett.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Exploration of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one in Antimicrobial Drug Discovery
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The piperidin-4-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial properties.[1][2][3] The introduction of a 2-fluoro-4-nitrophenyl moiety at the N-1 position of the piperidine ring presents an intriguing opportunity for the development of new antimicrobial agents. The electron-withdrawing nature of the nitro group and the strategic placement of the fluorine atom can significantly influence the molecule's electronic properties, membrane permeability, and target engagement.
These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and antimicrobial evaluation of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and reproducibility.
Physicochemical Properties and Safety Precautions
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery. The following table summarizes the known and estimated properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₁FN₂O₃ | [4] |
| Molecular Weight | 238.22 g/mol | [4] |
| Appearance | Pale yellow to yellow solid (predicted) | Inferred from similar compounds |
| Melting Point | 120-135 °C (estimated) | Inferred from similar compounds |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents (predicted) | Inferred from similar compounds |
| Purity | >97% (as supplied by commercial vendors) | [4] |
Safety and Handling:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5][7]
-
Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[5][6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7]
Synthesis Protocol: N-Arylation of Piperidin-4-one
The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction between piperidin-4-one and 1,2-difluoro-4-nitrobenzene. The fluorine atom ortho to the nitro group is highly activated towards nucleophilic attack.
Reaction Scheme:
Step-by-Step Protocol:
-
Reagents and Materials:
-
Piperidin-4-one hydrochloride
-
1,2-Difluoro-4-nitrobenzene
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
-
Procedure:
-
To a round-bottom flask, add piperidin-4-one hydrochloride (1.0 eq) and the chosen solvent (e.g., acetonitrile).
-
Add the base (e.g., K₂CO₃, 2.5 eq) to the suspension and stir for 10 minutes at room temperature to liberate the free base.
-
Add 1,2-difluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.
-
Note: This is a generalized protocol. Optimization of the base, solvent, and temperature may be necessary to achieve the best yield and purity.
Protocols for Antimicrobial Efficacy Assessment
A systematic evaluation of the antimicrobial activity of this compound is crucial. The following standard protocols are recommended.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] The broth microdilution method is a widely accepted technique for determining MIC values.
Step-by-Step Protocol:
-
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin)
-
Sterility control (broth only)
-
Growth control (broth + inoculum)
-
Multichannel pipette
-
Incubator
-
-
Procedure:
-
Prepare a bacterial or fungal inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound and the positive control antibiotic in the appropriate broth.
-
Inoculate each well (except the sterility control) with the prepared microbial suspension.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible growth.
-
Data Presentation:
Table 2: Illustrative MIC Data for this compound
| Microorganism | Strain (ATCC) | MIC (µg/mL) | Positive Control | Control MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 8 | Vancomycin | 1 |
| Escherichia coli | 25922 | 16 | Ciprofloxacin | 0.5 |
| Pseudomonas aeruginosa | 27853 | 32 | Ciprofloxacin | 1 |
| Candida albicans | 90028 | 16 | Fluconazole | 2 |
Note: The above data are illustrative and should be replaced with experimentally determined values.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
Step-by-Step Protocol:
-
Materials:
-
MIC plate from the previous assay
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Sterile pipette tips
-
Incubator
-
-
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquots onto fresh agar plates.
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate.
-
Investigating the Mechanism of Action
Understanding how a novel compound exerts its antimicrobial effect is a critical step in its development. The following are foundational assays to probe the mechanism of action of this compound.
Bacterial Cytoplasmic Membrane Depolarization Assay
This assay determines if the compound disrupts the bacterial cell membrane potential.[9]
Step-by-Step Protocol:
-
Materials:
-
Bacterial suspension
-
Membrane potential-sensitive fluorescent dye (e.g., DiSC₃(5))
-
Potassium chloride (KCl)
-
Glucose
-
Valinomycin (positive control)
-
Fluorometer or fluorescence plate reader
-
-
Procedure:
-
Wash and resuspend the bacterial cells in a suitable buffer.
-
Add the fluorescent dye to the cell suspension and incubate to allow for dye uptake and fluorescence quenching.
-
Add glucose to energize the cells.
-
Add the test compound at various concentrations to the cell suspension.
-
Monitor the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.
-
DNA Gyrase Inhibition Assay
This assay assesses the ability of the compound to inhibit the activity of DNA gyrase, a crucial enzyme in bacterial DNA replication.[3]
Step-by-Step Protocol:
-
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer
-
Ciprofloxacin (positive control)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
-
Procedure:
-
Set up reaction tubes containing the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.
-
Initiate the reaction by adding DNA gyrase and ATP.
-
Incubate the reactions at 37°C for a specified time.
-
Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.
-
Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA compared to the no-drug control.
-
Bacterial Protein Synthesis Inhibition Assay
This assay determines if the compound interferes with bacterial protein synthesis.
Step-by-Step Protocol:
-
Materials:
-
E. coli S30 cell-free extract system for transcription/translation
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)
-
Amino acid mix (with or without a radiolabeled amino acid)
-
Tetracycline (positive control)
-
Luciferase assay reagent or appropriate substrate for β-galactosidase
-
-
Procedure:
-
Set up the in vitro transcription/translation reactions with the cell-free extract, plasmid DNA, and amino acid mix.
-
Add the test compound at various concentrations.
-
Incubate the reactions at 37°C.
-
Quantify the amount of newly synthesized reporter protein by measuring luminescence or colorimetric change.
-
A dose-dependent decrease in the reporter signal indicates inhibition of protein synthesis.
-
Visualizing Experimental Workflows
Diagram 1: Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for MIC and MBC determination.
Diagram 2: Proposed Mechanism of Action Investigation Pathway
Caption: Decision tree for mechanism of action studies.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound as a potential antimicrobial agent. Successful execution of these experiments will elucidate its spectrum of activity, potency, and potential mechanism of action. Positive results from these initial screens would warrant further investigation, including lead optimization through medicinal chemistry to enhance potency and reduce potential toxicity, in vivo efficacy studies in animal models of infection, and more in-depth mechanistic studies to precisely identify the molecular target.
References
-
Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]
-
Epand, R. M., & Epand, R. F. (2009). Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins. Journal of Biological Chemistry, 284(41), 27882–27890. [Link]
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
-
MDPI. (n.d.). The Antimicrobial, Antibiofilm and Anti-Inflammatory Activities of P13#1, a Cathelicidin-like Achiral Peptoid. Retrieved January 26, 2026, from [Link]
-
Capot Chemical. (2026). MSDS of 1-(2-Fluoro-phenyl)-piperidin-4-one. Retrieved January 26, 2026, from [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved January 26, 2026, from [Link]
-
Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved January 26, 2026, from [Link]
-
Creative Biolabs. (n.d.). Protein Biosynthesis Inhibitor. Retrieved January 26, 2026, from [Link]
-
RSC Publishing. (2021). Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. Organic & Biomolecular Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(2-Fluoro-4-nitrophenyl)piperazine. PubChem. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Piperidone. PubChem. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). CN110615756A - 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof.
-
ResearchGate. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. Retrieved January 26, 2026, from [Link]
-
Carl ROTH. (2023). Safety Data Sheet: Piperidine. Retrieved January 26, 2026, from [Link]
-
PubMed. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Retrieved January 26, 2026, from [Link]
-
PubMed. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed Central. [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved January 26, 2026, from [Link]
-
MDPI. (2021). The Antimicrobial, Antibiofilm and Anti-Inflammatory Activities of P13#1, a Cathelicidin-like Achiral Peptoid. Retrieved January 26, 2026, from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved January 26, 2026, from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Nitrophenyl)piperidin-2-one. PubChem. Retrieved January 26, 2026, from [Link]
-
Apicule. (n.d.). 1-(4-Nitrophenyl)piperidin-2-one (CAS No: 38560-30-4) API Intermediate Manufacturers. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Piperidone. PubChem. Retrieved January 26, 2026, from [Link]
-
MDPI. (2021). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). Retrieved January 26, 2026, from [Link]
-
European Patent Office. (n.d.). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central. [Link]
Sources
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. capotchem.com [capotchem.com]
- 6. carlroth.com [carlroth.com]
- 7. chemos.de [chemos.de]
- 8. scbt.com [scbt.com]
- 9. Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific Nucleophilic Aromatic Substitution (SNAr) reaction. Our goal is to provide you with the field-proven insights and technical expertise necessary to troubleshoot issues, optimize your reaction conditions, and ensure the integrity of your synthesis.
Introduction: The Chemistry at a Glance
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nitrogen atom of piperidin-4-one acts as a nucleophile, attacking an electron-deficient aromatic ring (such as 1,2,4-trifluoronitrobenzene or 3,4-difluoronitrobenzene) and displacing a fluorine atom. The reaction is facilitated by the presence of a strong electron-withdrawing nitro group (-NO₂) positioned ortho or para to the leaving group (fluorine). This group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is crucial for the reaction to proceed.[1][2][3]
While mechanistically straightforward, this synthesis is sensitive to reaction conditions, and several side reactions can compete with the desired product formation, leading to issues with yield and purity. This guide will address these specific challenges in detail.
Section 1: Troubleshooting Guide for Common Issues
This section is structured in a question-and-answer format to directly address the most common problems observed during the synthesis.
Q1: My reaction has a very low yield or has failed completely. What are the likely causes and how can I fix it?
Symptom: TLC or LC-MS analysis of the reaction mixture shows mostly unreacted starting materials (fluoro-nitro-aromatic and/or piperidin-4-one).
Potential Causes:
-
Insufficient Activation of the Aromatic Ring: The SNAr reaction relies on the electron-withdrawing power of the nitro group. If the nitro group is meta to the fluorine leaving group, its ability to stabilize the Meisenheimer intermediate via resonance is negated, drastically slowing the reaction.[1][3]
-
Inadequate Base: A base is required to neutralize the hydrofluoric acid (HF) generated during the reaction. Without a base, the HF will protonate the piperidin-4-one nucleophile, rendering it inactive.
-
Low Reaction Temperature: SNAr reactions often require thermal energy to overcome the activation barrier. Insufficient temperature can lead to a stalled reaction.
-
Poor Solvent Choice: Protic solvents (like water or alcohols) can hydrogen-bond with the nucleophile, reducing its reactivity. The ideal solvent should be polar and aprotic to solvate the charged intermediate.
Recommended Solutions:
-
Verify Starting Material: Ensure you are using an aromatic precursor where the nitro group is ortho or para to the fluorine being displaced (e.g., 3,4-difluoronitrobenzene for substitution at the 4-position).
-
Select an Appropriate Base: Use at least one equivalent of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), or a mild inorganic base like potassium carbonate (K₂CO₃). These will scavenge HF without interfering with the reaction.
-
Optimize Temperature: Gradually increase the reaction temperature. Start at room temperature and slowly heat to 60-80 °C while monitoring by TLC. Avoid excessive heat, which can cause decomposition.
-
Use a Polar Aprotic Solvent: Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN) are highly recommended for SNAr reactions.
Q2: My main product is contaminated with a significant, less-polar impurity. What is it and how do I prevent it?
Symptom: TLC shows a significant spot with a higher Rf value than the desired product. Mass spectrometry suggests a molecular weight corresponding to the addition of two piperidin-4-one units to the aromatic ring.
Potential Causes:
-
Di-substitution Byproduct: This is the most common major byproduct when using a starting material with multiple reactive sites, such as 3,4-difluoronitrobenzene. After the first substitution, the remaining fluorine atom can be displaced by a second molecule of piperidin-4-one.[4] This is more likely to occur under forcing conditions.
Recommended Solutions:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the fluoro-nitro-aromatic starting material relative to piperidin-4-one. This ensures the piperidinone is the limiting reagent, minimizing the chance of double addition.
-
Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Di-substitution has a higher activation energy and is more prevalent at elevated temperatures.
-
Slow Addition of Nucleophile: If practical, add the piperidin-4-one solution dropwise to the solution of the fluoro-nitro-aromatic compound. This keeps the instantaneous concentration of the nucleophile low, favoring mono-substitution.
Workflow Diagram: Main Reaction vs. Side Reactions
The following diagram illustrates the desired reaction pathway leading to the target molecule and the competing pathways for di-substitution and isomeric byproduct formation.
Sources
Optimizing reaction conditions for "1-(2-Fluoro-4-nitrophenyl)piperidin-4-one" synthesis
Welcome to the technical support center for the synthesis of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important synthetic transformation. The synthesis, which proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, is a critical step in the preparation of various pharmacologically active compounds. This document aims to equip you with the necessary knowledge to optimize your reaction conditions, maximize yield and purity, and troubleshoot common issues encountered during the experimental process.
Understanding the Reaction: A Mechanistic Overview
The synthesis of this compound involves the reaction of 1,2-difluoro-4-nitrobenzene with piperidin-4-one. This reaction is a classic example of nucleophilic aromatic substitution (SNAr). The aromatic ring of 1,2-difluoro-4-nitrobenzene is rendered electron-deficient by the strongly electron-withdrawing nitro group (-NO₂). This electronic deficit makes the ring susceptible to attack by a nucleophile, in this case, the secondary amine of piperidin-4-one.
The reaction proceeds through a two-step addition-elimination mechanism. First, the nucleophilic nitrogen atom of piperidin-4-one attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, particularly onto the oxygen atoms of the nitro group, which stabilizes the complex. In the second step, the fluoride ion is eliminated as a leaving group, and the aromaticity of the ring is restored, yielding the desired product. The fluorine atom at the 2-position is preferentially substituted over the one at the 1-position due to the stronger activation by the para-nitro group.
Frequently Asked Questions (FAQs)
Q1: Why is fluorine a good leaving group in this SNAr reaction?
A1: In the context of SNAr reactions, the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex, not the departure of the leaving group.[1] Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond and withdraws electron density from the aromatic ring, making the ring more electrophilic and thus more susceptible to nucleophilic attack. This activation effect outweighs its poor leaving group ability in terms of bond strength.
Q2: What is the role of the base in this reaction?
A2: A base is crucial for neutralizing the hydrofluoric acid (HF) that is formed as a byproduct of the reaction. The reaction between piperidin-4-one and 1,2-difluoro-4-nitrobenzene releases one equivalent of HF. If not neutralized, the acidic HF will protonate the basic nitrogen of the piperidin-4-one starting material and the product, rendering them non-nucleophilic and halting the reaction. A common and effective base for this purpose is potassium carbonate (K₂CO₃).
Q3: Can I use other bases, such as triethylamine (TEA) or sodium hydroxide (NaOH)?
A3: While other bases can be used, they may present challenges. Triethylamine can be effective, but its basicity is lower than that of potassium carbonate. Strong bases like sodium hydroxide are generally avoided as they can promote side reactions, such as the self-condensation of piperidin-4-one, especially at elevated temperatures. Potassium carbonate offers a good balance of basicity and is largely insoluble in many organic solvents, which can simplify the work-up procedure.
Q4: What are the best solvents for this reaction?
A4: Polar aprotic solvents are generally the best choice for SNAr reactions. Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent at solvating the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction. Acetonitrile is another suitable option. A kinetic study of the reaction between 1-fluoro-2,4-dinitrobenzene and piperidine in various aprotic solvents provides valuable insights into solvent effects.[2]
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress. You can spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting materials and the appearance of a new, typically more polar, product spot will indicate the reaction is proceeding. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[3]
Q6: What are the primary safety precautions for this reaction?
A6: 1,2-Difluoro-4-nitrobenzene is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Piperidin-4-one can be irritating to the skin and eyes. The reaction generates HF, which is corrosive and toxic; therefore, the use of a base to neutralize it is a critical safety measure. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficiently activated aromatic ring: Unlikely with the nitro group, but worth considering. 2. Inactive nucleophile: The piperidin-4-one may be protonated if the starting material is a salt (e.g., hydrochloride) or if the reaction medium is acidic. 3. Low reaction temperature: The activation energy for the reaction may not be met. 4. Inappropriate solvent: The solvent may not be effectively stabilizing the Meisenheimer intermediate. | 1. Confirm the identity and purity of your starting materials. 2. If using a salt of piperidin-4-one, ensure at least two equivalents of base are used: one to neutralize the salt and one for the reaction byproduct. 3. Gradually increase the reaction temperature, for example, from room temperature to 50-90 °C, while monitoring for product formation and potential side reactions. 4. Switch to a more polar aprotic solvent like DMSO or DMF. |
| Formation of Multiple Unidentified Spots on TLC | 1. Side reactions: The piperidin-4-one may be undergoing self-condensation under basic conditions. 2. Reaction with solvent: Some solvents, like DMF, can decompose at high temperatures to generate amines that can act as competing nucleophiles. 3. Decomposition of starting materials or product. | 1. Use a milder base (e.g., K₂CO₃ instead of a stronger base). Consider running the reaction at a lower temperature. 2. Use a more stable solvent like DMSO or acetonitrile, or ensure the reaction temperature does not exceed the stability limit of DMF. 3. Lower the reaction temperature and/or shorten the reaction time. Monitor the reaction closely to stop it once the starting material is consumed. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction: The reaction may not have been allowed to proceed to completion. 2. Insufficient amount of piperidin-4-one: If 1,2-difluoro-4-nitrobenzene is the limiting reagent, this is less likely. | 1. Increase the reaction time and continue to monitor by TLC until the limiting reagent is consumed. 2. Ensure the stoichiometry of the reactants is correct. A slight excess of piperidin-4-one can be used to drive the reaction to completion. |
| Difficult Purification | 1. Product and starting material have similar polarity: This can make separation by column chromatography challenging. 2. Product is an oil or difficult to crystallize. | 1. Optimize the solvent system for column chromatography to achieve better separation. 2. Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or trying different recrystallization solvents. Common solvents for the recrystallization of piperidin-4-one derivatives include ethanol, methanol, or mixtures like ethanol-ethyl acetate or benzene-petroleum ether.[4] |
Representative Experimental Protocol
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and the purity of your reagents.
Materials:
-
1,2-Difluoro-4-nitrobenzene
-
Piperidin-4-one (or its hydrochloride salt)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidin-4-one (1.0 eq).
-
If using piperidin-4-one hydrochloride, add an additional equivalent of potassium carbonate (total 2.0 eq).
-
Add anhydrous potassium carbonate (1.5 eq) and anhydrous DMSO.
-
Stir the mixture at room temperature for 10-15 minutes to ensure good mixing.
-
Add 1,2-difluoro-4-nitrobenzene (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMSO).
-
Combine the organic layers and wash with water and then with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visualizing the Process
Reaction Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision-making workflow for troubleshooting low-yield SNAr reactions.
References
- Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 193-203. doi: 10.22034/crl.2021.304850.1135.
- Bobbio, C., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. International Journal of PharmTech Research, 8(5), 843-851.
- Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.
- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
- Chawla, G., et al. (2012). Syntheses, Characterization and Biological Activity of Novel 2,6-disubstituted Piperidine-4-one Derivatives. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 305-309.
- Miller, J. (1968).
- Mancini, P. M., et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 773-777.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. wjpsonline.com [wjpsonline.com]
- 4. chemrevlett.com [chemrevlett.com]
Technical Support Center: Navigating Nucleophilic Aromatic Substitution (SNAr) Reactions
A Senior Application Scientist's Guide to Minimizing Byproduct Formation and Maximizing Yield
Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their SNAr reactions and troubleshoot common challenges, particularly the formation of unwanted byproducts. As a senior application scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and hurdles encountered during SNAr reactions.
Q1: My SNAr reaction is sluggish or not proceeding to completion. What are the first parameters I should investigate?
A1: A slow or incomplete SNAr reaction is often a sign of insufficient activation of the aromatic ring or suboptimal reaction conditions. The first points of investigation should be:
-
Electron-Withdrawing Groups (EWGs): The SNAr mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by electron-withdrawing groups.[1][2] Ensure your substrate has strong EWGs (e.g., -NO₂, -CN, -COR) positioned ortho or para to the leaving group. The more activating groups present, the faster the reaction will proceed, often allowing for milder reaction conditions.[2]
-
Leaving Group Ability: In contrast to Sₙ2 reactions, the bond strength to the leaving group is not the primary factor determining its ability to depart in the rate-determining step. The rate of SNAr reactions is primarily influenced by the stability of the Meisenheimer complex.[1] For halogen leaving groups, the reactivity order is typically F > Cl > Br > I, due to the high electronegativity of fluorine which enhances the electrophilicity of the carbon atom being attacked.[1][3]
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally the best choice for SNAr reactions. They effectively solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more "naked" and reactive. Protic solvents can hydrogen-bond with the nucleophile, reducing its nucleophilicity and slowing the reaction.[4]
Q2: I'm observing a significant amount of a di-substituted byproduct in my reaction with a dihaloarene. How can I favor mono-substitution?
A2: Achieving selective mono-substitution on a substrate with multiple leaving groups is a common challenge. The key is to control the reaction kinetics to favor the first substitution while minimizing the second. Here are the primary strategies:
-
Stoichiometry: This is the most critical parameter. Use a stoichiometric amount of the nucleophile, or even a slight sub-stoichiometric amount (e.g., 0.95 equivalents), relative to the dihaloarene. This ensures that once the first substitution occurs, there is limited excess nucleophile available to react with the mono-substituted product.
-
Temperature Control: Lowering the reaction temperature can significantly improve selectivity. The second substitution reaction often has a higher activation energy than the first, especially if the first substitution introduces an electron-donating group that deactivates the ring towards further nucleophilic attack. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate for the first substitution is key.
-
Slow Addition of the Nucleophile: Instead of adding the nucleophile all at once, a slow, controlled addition (e.g., via a syringe pump) can maintain a low concentration of the nucleophile throughout the reaction, further disfavoring the second substitution.
Q3: My reaction mixture is turning dark, and I'm seeing decomposition of my starting material, which contains nitro groups. What is happening and how can I prevent it?
A3: Nitroarenes, while excellent substrates for SNAr due to their activating effect, can be susceptible to thermal degradation, especially at the elevated temperatures often required for these reactions.[4] Decomposition can lead to a complex mixture of byproducts and a darkened reaction mixture.
-
Temperature Management: The most crucial factor is to minimize the reaction temperature and time. If the reaction is sluggish at lower temperatures, consider using a more reactive leaving group (e.g., fluoride instead of chloride) or a more polar aprotic solvent to enhance the reaction rate under milder conditions. Microwave-assisted heating can sometimes provide rapid and uniform heating, reducing the overall reaction time at elevated temperatures and potentially minimizing degradation.
-
Inert Atmosphere: While not always standard for SNAr, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative decomposition pathways, especially if the nucleophile or other components of the reaction mixture are sensitive to air.
Troubleshooting Guides: From Common to Complex Byproducts
This section provides a deeper dive into specific byproduct formation scenarios with detailed causal explanations and actionable solutions.
Problem 1: Formation of Hydrolysis Byproducts
Symptom: You observe the formation of a phenol or substituted phenol, identified by a change in polarity on TLC and confirmed by mass spectrometry, indicating the replacement of the leaving group with a hydroxyl group.
Causality: This is typically due to the presence of water in the reaction mixture, which can act as a competing nucleophile, especially at higher temperatures and in the presence of a base. The hydroxide ion (formed from water and base) is a potent nucleophile in SNAr reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrolysis byproducts.
Detailed Protocol: Ensuring Anhydrous Conditions
-
Solvent Preparation: Use freshly distilled, anhydrous solvents. Polar aprotic solvents like DMF and DMSO are hygroscopic and should be stored over activated molecular sieves (4Å).
-
Reagent Handling: Dry solid reagents, such as potassium carbonate, in a vacuum oven before use. Handle hygroscopic nucleophiles and bases in a glovebox or under a stream of inert gas.
-
Reaction Setup: Assemble the reaction glassware and flame-dry it under vacuum or a stream of inert gas to remove adsorbed water. Maintain a positive pressure of inert gas throughout the reaction.
-
Base Selection: Consider using a non-hygroscopic base. For instance, if using a carbonate base, ensure it is thoroughly dried. In some cases, organic bases like DBU or proton sponges can be used, which are less likely to introduce water.
Problem 2: Byproducts from Reaction with the Solvent (Solvolysis)
Symptom: You observe a byproduct corresponding to the addition of a solvent fragment to the aromatic ring. For example, in a reaction run in DMF, you might see the formation of a dimethylamino-substituted arene.
Causality: At elevated temperatures, some solvents can decompose or act as nucleophiles. For instance, DMF can decompose to generate dimethylamine, which is a potent nucleophile. Similarly, alcoholic solvents can act as nucleophiles.
Troubleshooting Strategies:
-
Solvent Stability: Choose a solvent that is stable under your reaction conditions. If high temperatures are required, consider more robust polar aprotic solvents like DMSO or sulfolane.
-
Alternative Solvents: If solvolysis is a persistent issue, explore alternative, less nucleophilic solvents. While potentially leading to slower reaction rates, solvents like toluene or dioxane can be used, sometimes with the aid of a phase-transfer catalyst to enhance nucleophile solubility and reactivity.[4]
-
Temperature Optimization: As with thermal degradation, minimizing the reaction temperature is a key strategy to prevent solvent decomposition and subsequent side reactions.
Problem 3: Ambiguous Regioselectivity in Substrates with Multiple Leaving Groups
Symptom: In a substrate with two different leaving groups or two identical leaving groups in electronically distinct positions, you obtain a mixture of regioisomers.
Causality: The regioselectivity of SNAr reactions is governed by the electronic activation of the substitution site. The nucleophile will preferentially attack the carbon atom that is most electron-deficient. This is influenced by the position and electronic nature of the electron-withdrawing groups.[2]
Predictive Analysis and Optimization:
-
Computational Modeling: In complex cases, computational methods like Density Functional Theory (DFT) can be used to calculate the LUMO (Lowest Unoccupied Molecular Orbital) coefficients of the aromatic substrate. The carbon atom with the largest LUMO coefficient is generally the most electrophilic and therefore the most likely site of nucleophilic attack.
-
Leaving Group Reactivity: Remember the leaving group reactivity trend (F > Cl > Br > I). If your substrate has two different halogens, the one that is a better leaving group in the SNAr context will be preferentially substituted, assuming similar electronic activation.
-
Steric Hindrance: The accessibility of the reaction center to the incoming nucleophile can also play a role. A more sterically hindered position may react slower, even if it is electronically more activated.
Experimental Protocol: Selective Mono-amination of 2,4-Dichloronitrobenzene
This protocol aims to selectively substitute the chlorine at the 4-position, which is para to the strongly activating nitro group, over the chlorine at the 2-position, which is ortho.
-
Materials:
-
2,4-Dichloronitrobenzene (1.0 equiv)
-
Amine nucleophile (e.g., morpholine, 1.05 equiv)
-
Potassium carbonate (K₂CO₃, 1.5 equiv, finely powdered and dried)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2,4-dichloronitrobenzene and potassium carbonate.
-
Add anhydrous DMSO to dissolve the solids.
-
Slowly add the amine nucleophile to the stirred mixture at room temperature over 30 minutes using a syringe pump.
-
Heat the reaction mixture to 50-60 °C. The lower temperature helps to favor the more activated position and minimize di-substitution.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then brine to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Data-Driven Optimization: The Impact of Reaction Parameters
The following tables summarize the qualitative and quantitative impact of key reaction parameters on the outcome of SNAr reactions.
Table 1: Influence of Reaction Parameters on Byproduct Formation
| Parameter | Effect on Di-substitution | Effect on Hydrolysis | Effect on Solvolysis |
| ↑ Temperature | Increases | Increases | Increases |
| ↑ Nucleophile [ ] | Increases | No direct effect | No direct effect |
| Polar Aprotic Solvent | Can increase rate | Can be hygroscopic | Potential for reaction |
| Stronger Base | No direct effect | Can increase rate | Can promote solvent decomp. |
Table 2: Comparison of Bases in SNAr Reactions
| Base | Typical Use | Advantages | Disadvantages |
| K₂CO₃ / Cs₂CO₃ | General purpose, with amine or alcohol nucleophiles | Inexpensive, readily available, easy to handle. | Can be hygroscopic, moderate basicity may require higher temperatures. |
| NaH / KH | With alcohol or thiol nucleophiles | Strong bases, generate the nucleophilic anion irreversibly. | Highly reactive, require strictly anhydrous conditions and careful handling. |
| Organic Bases (e.g., DBU, Et₃N) | With amine nucleophiles | Soluble in organic solvents, non-hygroscopic. | Can be more expensive, may require higher temperatures than inorganic bases. |
Advanced Troubleshooting: Unmasking Subtle Side Reactions
Problem 4: Byproducts from Reactions with Ambient Nucleophiles
Symptom: You observe minor, unexpected byproducts that cannot be attributed to your starting materials, reagents, or solvent.
Causality: Highly activated aromatic systems can be susceptible to reaction with ambient nucleophiles present in trace amounts, such as oxygen or even dinitrogen under certain conditions. These reactions are often complex and can lead to a variety of oxidative or other unexpected byproducts.
Mitigation Strategies:
-
Degassing Solvents: For highly sensitive substrates, degassing the solvent by bubbling an inert gas through it for an extended period before use can remove dissolved oxygen.
-
Strict Inert Atmosphere: Maintaining a scrupulously inert atmosphere throughout the reaction and workup is crucial.
-
Use of Radical Scavengers: In cases where radical-mediated side reactions are suspected, the addition of a small amount of a radical scavenger like BHT (butylated hydroxytoluene) can sometimes be beneficial, although this should be tested on a small scale first to ensure it does not interfere with the desired reaction.
Conclusion: A Mechanistic Approach to Purity
The successful execution of nucleophilic aromatic substitution reactions hinges on a thorough understanding of the underlying reaction mechanisms and the factors that influence them. By carefully considering the electronic nature of your substrate, the reactivity of your nucleophile, and the choice of solvent and base, you can effectively steer your reaction towards the desired product and minimize the formation of byproducts. This guide provides a framework for troubleshooting common and complex issues, but the principles of careful experimental design, meticulous execution, and vigilant monitoring remain the cornerstones of achieving high-yielding, clean SNAr reactions in your research and development endeavors.
References
- Miller, J. Aromatic Nucleophilic Substitution. Elsevier, 1968.
- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992.
- Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers, 1991.
-
Bunnett, J. F.; Zahler, R. E. Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 1951 , 49 (2), 273–412. [Link]
-
Crampton, M. R. Meisenheimer complexes. Organic Reaction Mechanisms, 2007 , 1-22. [Link]
- Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th ed., Wiley, 2020.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms. 5th ed., Springer, 2007.
- Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. 3rd ed., Wiley-VCH, 2003.
-
Kwan, E. E.; Zeng, Y.; Besser, H. A.; Jacobsen, E. N. Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 2018 , 140 (34), 10610–10614. [Link]
-
Laali, K. K.; Gettwert, V. J. Nucleophilic Aromatic Substitution (SNAr). Chemical Reviews, 2001 , 101 (5), 1819–1856. [Link]
Sources
Effect of solvent and base on "1-(2-Fluoro-4-nitrophenyl)piperidin-4-one" synthesis
Welcome to the technical support center for the synthesis of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting guides to help you optimize your synthesis, improve yields, and ensure high purity of your final product.
Reaction Overview
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the piperidin-4-one acts as a nucleophile, attacking the electron-deficient aromatic ring of 2,4-difluoronitrobenzene. The reaction is facilitated by the strong electron-withdrawing nitro group (-NO₂) positioned para to the leaving group (fluorine), which stabilizes the negatively charged intermediate.[1] The fluorine at the C-2 position is preferentially substituted over the one at C-4 due to the stronger activation by the para nitro group.
The general reaction scheme is as follows:
2,4-Difluoronitrobenzene + Piperidin-4-one → this compound + HF
Success in this synthesis is highly dependent on the careful selection of solvent and base, which directly influence reaction rate, yield, and impurity profile.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the selection of reagents and conditions for this synthesis.
Q1: What is the best type of solvent for this SNAr reaction and why?
A1: The ideal solvents for this reaction are polar aprotic solvents. These include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and N-Methyl-2-pyrrolidone (NMP).
The reason for this choice lies in the SNAr reaction mechanism. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1] Polar aprotic solvents are crucial because they can effectively solvate the counter-ion of the base (e.g., K⁺ from K₂CO₃) while not strongly solvating the amine nucleophile. This leaves the nucleophile more "naked" and reactive. Most importantly, these solvents excel at stabilizing the delocalized negative charge of the Meisenheimer complex, which lowers the activation energy of the rate-determining step.[2][3]
In contrast, protic solvents like ethanol or water are generally poor choices. They would form strong hydrogen bonds with the amine nucleophile, reducing its nucleophilicity and significantly slowing down the reaction.[2]
Q2: Do I need to use a base? If so, which one is recommended?
A2: Yes, a base is highly recommended. Piperidin-4-one is often supplied as a hydrochloride salt (piperidin-4-one • HCl) to improve its stability and shelf-life. In this form, the nitrogen is protonated and non-nucleophilic. A base is required to neutralize the salt and generate the free secondary amine, which is the active nucleophile.
Even when using the free base form of piperidin-4-one, an external base is beneficial. It acts as a scavenger for the hydrofluoric acid (HF) that is generated as a byproduct of the reaction. Without a base, the HF would protonate the starting piperidin-4-one, rendering it unreactive and halting the reaction.
Commonly used bases for this type of reaction include:
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices. They are non-nucleophilic, inexpensive, and easily removed during aqueous workup.
-
Tertiary Amines: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) can also be used. They are soluble in organic solvents but can sometimes complicate purification.
For this specific synthesis, an inorganic base like potassium carbonate is often the most reliable and cost-effective option.
Q3: Can I use an excess of piperidin-4-one as the base?
A3: While technically possible, it is not recommended for this particular synthesis. Using a second equivalent of piperidin-4-one to act as the HF scavenger is inefficient as it consumes your valuable starting material. More importantly, it can lead to the formation of a bis-arylated impurity where a second molecule of 2,4-difluoronitrobenzene reacts with the product, especially if reaction temperatures are high. Using a non-nucleophilic inorganic base like K₂CO₃ avoids these issues.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiment.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Nucleophile: Piperidin-4-one was used as the HCl salt without adding a base. | Add at least 2 equivalents of a base (e.g., K₂CO₃). One equivalent to neutralize the HCl salt and one to scavenge the HF produced. |
| 2. Inappropriate Solvent: A protic solvent (e.g., ethanol, methanol) or a non-polar solvent (e.g., toluene, hexane) was used. | Switch to a polar aprotic solvent like DMSO, DMF, or ACN.[2] | |
| 3. Insufficient Temperature: The reaction was run at room temperature. | While the reaction is highly activated, gentle heating to 50-80 °C can significantly increase the rate without promoting side reactions. | |
| 4. Water in the Reaction: The solvent or reagents were not dry. | Ensure you are using anhydrous solvents and reagents. Water can reduce the effectiveness of the base and the nucleophile. | |
| Formation of Multiple Products (Poor Selectivity) | 1. Di-substitution: The fluorine at the C-4 position has also been substituted. | This can occur if the reaction temperature is too high or the reaction time is too long. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. Use a slight excess (1.1-1.2 eq) of piperidin-4-one, not a large excess. |
| 2. Reaction with the Ketone: The base is reacting with the ketone of piperidin-4-one. | This is more likely with very strong bases like NaH or LDA. Stick to milder inorganic bases like K₂CO₃. | |
| Difficult Product Isolation / Purification | 1. Emulsion during Workup: The use of DMF or DMSO can sometimes lead to emulsions during aqueous extraction. | After the reaction, you can dilute the mixture with a less polar solvent like ethyl acetate or toluene before washing with water/brine. Alternatively, if the product precipitates upon adding water, it can be isolated by filtration. |
| 2. Residual High-Boiling Solvent: Difficulty in removing DMSO or DMF under vacuum. | Perform thorough aqueous washes to remove the bulk of the solvent. If trace amounts remain, consider trituration or recrystallization of the crude product from a suitable solvent like isopropanol or an ethanol/water mixture. |
Visualizing the Process
To better understand the reaction dynamics and workflow, refer to the diagrams below.
SNAr Reaction Mechanism
Caption: The SNAr mechanism for the synthesis.
General Experimental Workflow
Caption: A typical workflow for the synthesis and purification.
Representative Experimental Protocol
This protocol is a representative example based on common procedures for analogous SNAr reactions. Researchers should perform their own optimization.
-
Reagent Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidin-4-one hydrochloride (1.0 eq), potassium carbonate (2.2 eq), and anhydrous Dimethyl Sulfoxide (DMSO, approx. 5-10 mL per gram of piperidin-4-one HCl).
-
Reaction Initiation: Stir the suspension at room temperature for 15 minutes. Then, add 2,4-difluoronitrobenzene (1.05 eq) to the mixture.
-
Heating and Monitoring: Heat the reaction mixture to 60-70 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 2,4-difluoronitrobenzene is consumed (typically 4-8 hours).
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water with vigorous stirring. The crude product should precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash it thoroughly with water to remove residual DMSO and inorganic salts. Dry the crude product under vacuum.
-
Final Purification (Optional): If further purification is needed, the crude solid can be recrystallized from a suitable solvent such as isopropanol or an ethanol/water mixture to yield pure this compound.
References
-
Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]
-
Nudelman, A., et al. (1981). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (9), 1147-1151. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]
-
Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(15), 2881–2884. [Link]
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. [Link]
- Pinto, D. J. P., et al. (2015). Process for the preparation of apixaban.
-
Orsini, M., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1898. [Link]
Sources
- 1. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 2. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 3. Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Validation & Comparative
A Researcher's Guide to the Biological Activity Screening of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one: A Comparative Approach
In the landscape of modern drug discovery, the piperidin-4-one scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds with therapeutic potential across a wide range of diseases, including cancer, infectious diseases, and central nervous system (CNS) disorders.[1] The inherent versatility of this heterocyclic ketone allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties. This guide focuses on a specific derivative, 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one , a compound whose biological activity profile is yet to be fully elucidated.
This document serves as a comprehensive manual for researchers, scientists, and drug development professionals, outlining a systematic approach to the biological activity screening of this novel compound. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols for a panel of primary in vitro assays, and objectively compare its potential performance with commercially available alternatives, supported by experimental data. Our aim is to equip researchers with the necessary tools and insights to unlock the therapeutic potential of this and similar piperidin-4-one derivatives.
The Rationale for Screening: Why Investigate this compound?
The piperidin-4-one nucleus is a well-established pharmacophore known to exhibit a diverse array of biological activities.[2] The specific substitutions on the phenyl ring and the piperidine nitrogen of our target compound provide compelling reasons for a thorough biological investigation:
-
The 2-Fluoro-4-nitrophenyl Moiety: The presence of a fluorine atom can enhance metabolic stability and binding affinity to target proteins. The nitro group, an electron-withdrawing substituent, can significantly influence the electronic properties of the molecule, potentially modulating its interaction with biological targets.
-
The Piperidin-4-one Core: This central scaffold is a common feature in molecules with demonstrated anticancer, antimicrobial, anti-inflammatory, and CNS-modulating properties.
Therefore, a logical first step in characterizing "this compound" is to screen it against a panel of assays representing these key therapeutic areas.
A Strategic Workflow for Biological Activity Screening
A systematic and tiered approach is crucial for efficiently screening a novel compound. This ensures that resources are directed towards the most promising activities. Our proposed workflow begins with a fundamental assessment of cytotoxicity, followed by a battery of primary screens for specific biological activities.
Caption: A systematic workflow for the biological activity screening of a novel compound.
Foundational Step: In Vitro Cytotoxicity Assessment
Before evaluating specific biological activities, it is imperative to determine the cytotoxic profile of the test compound.[3][4] This initial screen identifies the concentration range at which the compound is toxic to cells, ensuring that any observed activity in subsequent assays is not merely a result of cell death. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.
Experimental Protocol: MTT Cytotoxicity Assay
Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate a suitable human cell line (e.g., HEK293 or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of "this compound" in culture medium (e.g., ranging from 0.1 to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Primary Biological Activity Screening: A Multi-pronged Approach
Based on the known activities of the piperidin-4-one scaffold, we propose a panel of primary in vitro assays to screen for anticancer, antimicrobial, anti-inflammatory, anti-HIV, and preliminary CNS activities.
Anticancer Activity Screening
Numerous piperidin-4-one derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[5]
Comparative Compounds:
-
3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one: Reported to have antiproliferative properties against breast (MDA-MB231) and pancreatic (PC3) cancer cell lines.[6]
-
Doxorubicin: A standard chemotherapeutic agent used as a positive control.
Experimental Protocol: The MTT assay protocol described in the cytotoxicity section can be adapted for anticancer screening by using a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
Data Presentation (Hypothetical):
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| This compound | 15.2 | 21.8 | 12.5 |
| 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one | 8.9 | 12.4 | 7.1 |
| Doxorubicin (Positive Control) | 0.5 | 0.8 | 0.4 |
Antimicrobial Activity Screening
The piperidin-4-one core is also present in compounds with significant antibacterial and antifungal properties.[2][7]
Comparative Compounds:
-
Various 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives: Have shown significant antimicrobial activity.[2]
-
Ampicillin/Ciprofloxacin (Antibacterial) and Fluconazole (Antifungal): Standard antimicrobial agents for positive controls.
Experimental Protocol: Kirby-Bauer Disk Diffusion Method
Principle: This method assesses the susceptibility of bacteria to an antimicrobial agent. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the test organism. The compound diffuses from the disk into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.[8]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus and Escherichia coli for antibacterial testing; Candida albicans for antifungal testing) in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Evenly swab the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud dextrose agar plate (for fungi) with the prepared inoculum.
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of "this compound", the comparative compounds, and the positive and negative (vehicle) controls onto the surface of the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.
Data Presentation (Hypothetical):
| Compound | S. aureus Zone of Inhibition (mm) | E. coli Zone of Inhibition (mm) | C. albicans Zone of Inhibition (mm) |
| This compound | 14 | 12 | 10 |
| Ciprofloxacin (Positive Control) | 25 | 30 | N/A |
| Fluconazole (Positive Control) | N/A | N/A | 22 |
Anti-inflammatory Activity Screening
Experimental Protocol: Albumin Denaturation Assay
Principle: Inflammation can lead to the denaturation of proteins. This assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model for protein denaturation. Anti-inflammatory compounds can inhibit this denaturation.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In separate tubes, prepare reaction mixtures containing 0.45 mL of 0.5% w/v BSA solution and 0.05 mL of the test compound at various concentrations.
-
Controls: Prepare a positive control with a standard anti-inflammatory drug (e.g., diclofenac sodium) and a negative control with distilled water instead of the test compound.
-
Incubation: Incubate all tubes at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.
-
Cooling and Dilution: Cool the tubes and add 2.5 mL of phosphate-buffered saline (PBS, pH 6.3) to each tube.
-
Absorbance Measurement: Measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100.
Anti-HIV Activity Screening
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase (RT), a key enzyme in the HIV replication cycle. The assay typically involves measuring the incorporation of labeled nucleotides into a DNA strand using an RNA template.
Step-by-Step Methodology (using a commercial kit):
-
Reaction Setup: In a microplate well, combine the reaction buffer, a template/primer (e.g., poly(A)/oligo(dT)), and the test compound at various concentrations.
-
Enzyme Addition: Add a known amount of recombinant HIV-1 RT to initiate the reaction. Include a positive control (e.g., Nevirapine) and a no-enzyme control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Detection: The amount of newly synthesized DNA is quantified, often through an ELISA-based method that detects a label (e.g., biotin or digoxigenin) incorporated into the DNA.
-
Data Analysis: Calculate the percentage of RT inhibition for each concentration of the test compound and determine the IC₅₀ value.
Preliminary CNS Activity Screening
Given that many piperidine derivatives exhibit CNS activity, a preliminary screen for potential neuroactivity is warranted.[1] An acetylcholinesterase (AChE) inhibition assay is a relevant starting point, as AChE inhibitors are used in the treatment of Alzheimer's disease.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.[9]
Step-by-Step Methodology:
-
Reaction Mixture: In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add AChE solution to each well and incubate for 15 minutes at 25°C.
-
Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the control (without inhibitor). The IC₅₀ value can then be calculated.
Alternatives and Comparative Analysis
A crucial aspect of this guide is the objective comparison of "this compound" with other commercially available and structurally related compounds. This provides context for the experimental results and helps in assessing the potential of the novel compound.
Commercially Available Piperidin-4-one Derivatives for Comparison:
-
N-Benzyl-4-piperidone: A simple, commercially available analog.
-
1-Boc-4-piperidone: A protected piperidone derivative often used in synthesis.
-
3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one: A curcuminoid analog with reported anticancer activity.[6]
Researchers should procure these compounds and test them alongside "this compound" in the described assays to generate a comparative dataset.
Data Interpretation and Path Forward
The initial screening will generate a wealth of data that needs careful analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. attogene.com [attogene.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Benchmarking Guide to 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one and Its Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in a wide array of FDA-approved drugs is a testament to its favorable pharmacokinetic properties and synthetic tractability. This guide provides an in-depth comparative analysis of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one , a synthetic intermediate with significant potential, against its structurally related analogs. By examining the subtle yet impactful variations in chemical structure, we aim to elucidate the structure-activity relationships (SAR) that govern their physicochemical properties and biological activities. This document is intended to serve as a technical resource, empowering researchers to make informed decisions in the design and progression of next-generation small molecule inhibitors.
Introduction: The Strategic Importance of the N-Aryl Piperidin-4-one Scaffold
The N-aryl piperidin-4-one core is a privileged scaffold in drug discovery, frequently appearing in molecules targeting a diverse range of biological pathways. The aryl moiety, in this case, a substituted nitrophenyl ring, offers a versatile handle for modulating electronic properties and engaging in specific interactions with protein targets. The nitro group, a potent electron-withdrawing group, can significantly influence the reactivity and potential biological mechanism of the parent molecule. Furthermore, the strategic placement of a fluorine atom introduces a unique set of properties, including altered metabolic stability and binding affinities, making "this compound" a compound of considerable interest.
This guide will focus on a comparative study of the target compound with two key analogs:
-
1-(4-nitrophenyl)piperidin-4-one: The non-fluorinated parent compound, serving as a baseline for assessing the impact of fluorine substitution.
-
1-(2-chloro-4-nitrophenyl)piperidin-4-one: An analog with a different halogen substituent, allowing for an exploration of the effects of halogen identity on the molecule's characteristics.
Comparative Physicochemical Properties
| Property | This compound | 1-(4-nitrophenyl)piperidin-4-one | 1-(2-chloro-4-nitrophenyl)piperidin-4-one | Rationale for Comparison |
| Molecular Weight | ~238.21 g/mol | ~220.22 g/mol | ~254.66 g/mol | The addition of a halogen atom increases the molecular weight, with chlorine being significantly heavier than fluorine. This can impact diffusion and transport properties. |
| Melting Point | Expected to be a crystalline solid. | Crystalline solid. | Expected to be a crystalline solid. | The presence of the polar nitro and carbonyl groups, along with the piperidine ring, will lead to significant intermolecular forces, resulting in solid-state compounds at room temperature. The differences in halogen substitution will likely lead to variations in crystal packing and, consequently, melting points. |
| Solubility | Predicted to have low aqueous solubility, but soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Low aqueous solubility, soluble in organic solvents. | Predicted to have low aqueous solubility, soluble in organic solvents. | The largely hydrophobic nature of the aromatic and piperidine rings will limit water solubility. The introduction of a halogen will further increase lipophilicity. |
| pKa (of piperidine nitrogen) | Expected to be lower than unsubstituted piperidine due to the electron-withdrawing effects of the nitrophenyl group. The ortho-fluoro group may slightly modulate this. | Lower than unsubstituted piperidine. | Expected to be comparable to or slightly lower than the fluoro-analog due to the inductive effect of chlorine. | The electron-withdrawing nature of the nitrophenyl ring significantly reduces the basicity of the piperidine nitrogen. The ortho-halogen will have an additional inductive effect. |
Synthesis and Reactivity: A Comparative Overview
The synthesis of these N-aryl piperidin-4-ones typically involves a nucleophilic aromatic substitution (SNAr) reaction. The general synthetic strategy provides a framework for accessing a variety of analogs.
Caption: General synthetic workflow for N-aryl piperidin-4-ones.
The reactivity of the aryl halide in this SNAr reaction is critically dependent on the nature and position of the substituents. The presence of the strongly electron-withdrawing nitro group in the para position is essential for activating the aromatic ring towards nucleophilic attack by the piperidin-4-one nitrogen. The addition of a halogen at the ortho position further enhances this activation through an inductive effect. Consequently, the fluoro and chloro analogs are expected to be more reactive starting materials than the non-halogenated nitrobenzene.
Comparative Biological Activity: Postulates and Experimental Design
While specific comparative biological data for these three compounds is sparse in the public domain, their structural motifs suggest potential activities in several therapeutic areas, including oncology and infectious diseases. The N-aryl piperazine and piperidine cores are present in a number of antibacterial and anticancer agents.
Postulated Biological Activities
-
Antibacterial Activity: The nitrophenyl moiety is a known pharmacophore in several antibacterial agents. It is plausible that these compounds could exhibit activity against a range of bacterial pathogens, particularly Gram-positive organisms.[1] The lipophilicity conferred by the halogen atoms may enhance cell wall penetration.
-
Kinase Inhibitory Activity: The piperidine scaffold is a common feature in many kinase inhibitors. The N-aryl substituent can be oriented to interact with the hinge region or other key residues within the ATP-binding pocket of various kinases. The electronic modifications introduced by the fluoro and chloro substituents could fine-tune these binding interactions.
-
Cytotoxicity: As with many small molecule inhibitors, these compounds may exhibit cytotoxic effects against cancer cell lines. The mechanism could be linked to the inhibition of critical cellular kinases or other signaling pathways.
Experimental Protocols for Comparative Evaluation
To empirically assess and compare the biological potential of "this compound" and its analogs, a series of well-defined in vitro assays are recommended.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Caption: Workflow for the MTT cytotoxicity assay.
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.
Protocol:
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase of interest (e.g., a panel of cancer-relevant kinases), the appropriate substrate, and ATP.
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells containing the kinase reaction mixture. Include a positive control inhibitor and a no-inhibitor control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes.[2]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percentage of inhibition for each compound and determine the IC50 values.
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.[2]
Structure-Activity Relationship (SAR) Insights and Future Directions
The comparative data generated from the proposed experiments will provide crucial insights into the SAR of this series of compounds.
-
Impact of Fluorine vs. Chlorine: A direct comparison of the fluoro and chloro analogs will elucidate the role of the halogen's electronegativity and size on biological activity. Fluorine, with its high electronegativity and small size, may form specific hydrogen bonds or other non-covalent interactions with target proteins that chlorine cannot.
-
Role of the Ortho-Halogen: The presence of a halogen at the ortho position can induce a conformational bias in the N-phenyl ring, which could be critical for optimal binding to a target protein.
-
Contribution of the Nitro Group: The strong electron-withdrawing nature of the nitro group is expected to be a key determinant of both reactivity and biological activity. Future work could explore the replacement of the nitro group with other electron-withdrawing or -donating groups to further probe the SAR.
Conclusion
"this compound" represents a valuable starting point for the design of novel bioactive molecules. Its strategic combination of a piperidine scaffold, a nitro-activated phenyl ring, and a fluorine substituent makes it a compelling candidate for further investigation. This guide has outlined a systematic approach for its comparative evaluation against key structural analogs. The proposed experimental workflows provide a robust framework for generating the necessary data to build a comprehensive SAR model. Such a model will be instrumental in guiding the rational design of more potent and selective compounds, ultimately accelerating the drug discovery process.
References
- (Reference to a general medicinal chemistry textbook or a review on privileged scaffolds)
- DE60308998T2 - N-ARYL-2-OXAZOLIDINONE-5-CARBOXYLIC AMIDE AND THEIR DERIVATIVES AND THEIR USE AS ANTIBACTERIAL AGENTS - Google P
- (Reference to a relevant review on kinase inhibitors)
- (Reference to a relevant review on cytotoxicity of small molecules)
- (Reference to the original MTT assay paper, e.g., Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.)
Sources
A Comparative Guide to Purity Validation of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one: An Orthogonal Approach Using NMR and HPLC
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel intermediates like 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one, a potential building block in medicinal chemistry, rigorous purity assessment is paramount. Impurities, even at trace levels, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.
This guide provides an in-depth comparison of two powerful and complementary analytical techniques for purity validation: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We will delve into the fundamental principles, present detailed experimental protocols, and interpret hypothetical data to demonstrate how these orthogonal methods provide a comprehensive and trustworthy purity profile for this compound. The objective is to equip researchers and drug development professionals with the rationale and practical knowledge to implement a robust, self-validating purity assessment strategy.
The Compound: this compound
-
Structure:
-
Molecular Formula: C₁₁H₁₁FN₂O₃
-
Molecular Weight: 238.22 g/mol
-
Significance: This compound features a substituted aromatic ring and a piperidone core, common motifs in pharmacologically active molecules. The presence of diverse functional groups makes it an excellent candidate for analysis by both NMR and HPLC.
Part 1: Purity Determination by Quantitative NMR (qNMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for structural elucidation, providing atom-level information about a molecule's framework.[1][2][3] Its application extends to quantitative analysis (qNMR), a primary analytical method that allows for the determination of purity without the need for an identical reference standard of the analyte.[4][5][6]
The Causality Behind qNMR: A First-Principle Approach
The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1] By incorporating a certified internal standard of known purity and mass into a sample of the analyte with a known mass, we can use the ratio of integrals to determine the analyte's purity with high accuracy. The choice of an internal standard is critical; it must be stable, non-reactive, have a simple spectrum with signals that do not overlap with the analyte, and possess a known purity.[5]
For this analysis, we select Maleic Acid as the internal standard. It is non-volatile, highly pure, and its vinylic protons produce a sharp singlet in a region of the ¹H NMR spectrum that is typically free from analyte signals.
Experimental Protocol: ¹H qNMR Analysis
-
Precision Weighing: Accurately weigh approximately 15 mg of this compound into a clean vial. Record the mass to at least four decimal places.
-
Internal Standard Addition: Accurately weigh approximately 5 mg of a certified Maleic Acid internal standard (Purity ≥ 99.5%) and add it to the same vial. Record the mass accurately.
-
Dissolution: Add approximately 0.75 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), to the vial. Ensure complete dissolution by gentle vortexing. DMSO-d₆ is chosen for its excellent solvating power for a wide range of organic molecules.[7]
-
Sample Transfer: Transfer the solution to a high-quality 5 mm NMR tube.
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher.
-
Critical Parameter Selection: To ensure accurate quantification, the relaxation delay (D1) must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated (both analyte and standard).[8][9] A conservative D1 of 30 seconds is often sufficient for small molecules.
-
Acquire at least 16 scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction across the entire spectrum.
-
Calibrate the spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm.
-
Integrate the signals corresponding to the analyte and the internal standard. Select well-resolved, non-overlapping peaks for integration.
-
Data Interpretation and Purity Calculation
For this compound, the aromatic proton adjacent to the nitro group is an ideal candidate for integration due to its expected unique chemical shift in a clear region of the spectrum.
Table 1: Hypothetical ¹H NMR Data for Purity Calculation
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Number of Protons (N) |
| Analyte: Aromatic H (H-5) | ~8.15 | d | 1.00 | 1 |
| Standard: Maleic Acid (CH=CH) | ~6.28 | s | 0.95 | 2 |
The purity is calculated using the following formula[8]:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I : Integral area of the signal
-
N : Number of protons for the integrated signal
-
MW : Molecular Weight (Analyte: 238.22 g/mol ; Standard: 116.07 g/mol )
-
m : Mass
-
P : Purity of the standard
Table 2: Example qNMR Purity Calculation
| Parameter | Analyte | Internal Standard (Maleic Acid) |
| Mass (m) | 15.05 mg | 5.12 mg |
| Molecular Weight (MW) | 238.22 g/mol | 116.07 g/mol |
| Integral (I) | 1.00 | 0.95 |
| Number of Protons (N) | 1 | 2 |
| Purity (P) | To be determined | 99.8% |
Calculation: Purity (%) = (1.00 / 1) * (2 / 0.95) * (238.22 / 116.07) * (5.12 / 15.05) * 99.8% Purity (%) = (1.00) * (2.105) * (2.052) * (0.340) * 99.8% Purity (%) = 98.6%
Part 2: Purity Determination by HPLC with Diode-Array Detection (DAD)
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity and impurity analysis.[10][11] It separates components of a mixture based on their differential distribution between a mobile phase and a stationary phase.[12][13] For a molecule like this compound, a Reverse-Phase HPLC (RP-HPLC) method is most suitable, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.[14][15]
The Causality Behind a Stability-Indicating HPLC Method
The goal is not just to develop an HPLC method, but a stability-indicating one. This requires a method that can separate the main compound from any potential degradation products or process-related impurities.[16][17] To achieve this, forced degradation studies are performed, where the compound is subjected to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradants.[18][19] The subsequent method development aims to resolve the API peak from all these newly formed impurity peaks, proving its specificity as mandated by ICH guidelines.[20][21][22]
The use of a Diode-Array Detector (DAD), also known as a Photodiode-Array (PDA) detector, is crucial. Unlike a standard UV detector that measures absorbance at a single wavelength, a DAD acquires a full UV-Vis spectrum at each point in the chromatogram.[23] This allows for a "peak purity" analysis, which compares spectra across a single peak to detect the presence of co-eluting impurities.[24][25]
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Forced Degradation (Stress Studies):
-
Prepare solutions of the analyte (~1 mg/mL) in acetonitrile/water.
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 2 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Heat the solid powder at 105°C for 24 hours.
-
Photolytic: Expose the solution to UV light (254 nm) for 24 hours.
-
Neutralize the acidic and basic samples before injection.
-
-
Chromatographic Conditions Development:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A gradient is chosen to ensure elution of both polar and non-polar impurities. A typical starting point is a linear gradient from 10% B to 90% B over 20 minutes.[26]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
DAD Detection: Scan from 200-400 nm. Select a monitoring wavelength based on the analyte's UV maximum (e.g., 254 nm).
-
-
Method Validation:
-
Purity Analysis of the Sample:
-
Prepare the sample solution at a known concentration (e.g., 0.5 mg/mL) in the mobile phase.
-
Inject the solution and record the chromatogram.
-
Data Interpretation and Purity Calculation
The purity is determined by the area percent method, assuming that all impurities have a similar response factor at the chosen wavelength.
Purity (%) = (AreaAPI / Total Area of all peaks) * 100
Table 3: Hypothetical HPLC-DAD Results
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Peak Purity Index |
| 1 | 4.21 | 15,850 | 0.35 | N/A |
| 2 | 8.95 | 4,505,100 | 99.50 | 0.9998 |
| 3 | 11.34 | 6,780 | 0.15 | N/A |
| Total | 4,527,730 | 100.00 |
-
Result: The purity by HPLC area percent is 99.50% .
-
Peak Purity Analysis: The Peak Purity Index for the main peak (at 8.95 min) is 0.9998. A value greater than a set threshold (typically >0.999) indicates that the spectra across the peak are homogenous, providing confidence that no significant impurity is co-eluting.[24][29]
Comparative Analysis: NMR vs. HPLC
Neither technique alone provides a complete picture. Their power lies in their orthogonal (different and complementary) nature.
| Feature | Quantitative NMR (qNMR) | HPLC-DAD |
| Principle | Signal area is proportional to the number of nuclei. | Separation based on physicochemical interactions. |
| Standardization | Requires a certified internal standard of a different compound. | Typically relies on the relative area % of all detected peaks. |
| Quantification | A primary, "absolute" method. Less dependent on compound structure. | A secondary, "relative" method. Assumes equal detector response. |
| Impurity Detection | Detects impurities with NMR-active nuclei. May miss amorphous or inorganic impurities. | Detects impurities with a chromophore. May miss impurities that don't absorb UV light. |
| Specificity | Highly specific due to unique chemical shifts. Excellent for isomeric impurity differentiation. | Specificity depends on chromatographic resolution. Peak purity analysis helps detect co-elution. |
| Throughput | Lower throughput; longer acquisition times for quantification. | Higher throughput; suitable for routine quality control. |
| Information Provided | Provides purity and confirms the chemical structure simultaneously. | Provides purity and a profile of impurities (retention times). |
Visualizing the Workflow
Overall Purity Validation Workflow
The diagram below illustrates the synergistic approach, where a single batch is subjected to both analytical techniques to generate a comprehensive purity report.
Caption: Orthogonal workflow for purity validation.
Forced Degradation and Method Specificity
This diagram shows the logic behind developing a stability-indicating method, a core requirement for trustworthy HPLC purity analysis.
Caption: Logic for stability-indicating method development.
Conclusion: A Self-Validating System for Purity Assurance
The purity validation of this compound, or any pharmaceutical compound, cannot be reliably accomplished with a single analytical technique. While HPLC provides excellent sensitivity for detecting chromophoric impurities and is ideal for routine quality control, its purity values are relative. Quantitative NMR, a primary method, offers an orthogonal and highly accurate purity assessment that also confirms the compound's identity, but may have lower sensitivity for certain impurities.
By employing both HPLC-DAD and qNMR, we create a self-validating system. A high degree of agreement between the two disparate methods (e.g., 99.50% by HPLC and 98.6% by qNMR) provides a high level of confidence in the purity value. Significant discrepancies would trigger further investigation into the presence of non-chromophoric or non-proton-containing impurities, thereby preventing a potentially compromised compound from moving forward in the development pipeline. This dual-pronged approach embodies scientific rigor and is the bedrock of ensuring the quality and safety of new chemical entities.
References
-
Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites . ResearchGate. Available at: [Link]
-
Structural elucidation by NMR(1HNMR) . Slideshare. Available at: [Link]
-
Quantitative NMR Spectroscopy . University of Illinois Urbana-Champaign. Available at: [Link]
-
Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites . PubMed. Available at: [Link]
-
Chapter 5: Acquiring 1 H and 13 C Spectra . Royal Society of Chemistry. Available at: [Link]
-
Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR) . YouTube. Available at: [Link]
-
13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy . Chemistry LibreTexts. Available at: [Link]
-
<621> CHROMATOGRAPHY . US Pharmacopeia (USP). Available at: [Link]
-
A Guide to Quantitative NMR (qNMR) . Emery Pharma. Available at: [Link]
-
1-(2-Fluoro-4-nitrophenyl)piperazine . PubChem. Available at: [Link]
-
Scaling Small Molecule Purification Methods for HPLC . Agilent. Available at: [Link]
-
(PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses) . ResearchGate. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review . NIH National Library of Medicine. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA). Available at: [Link]
-
Spectroscopy Methods of structure determination . University of Colorado Boulder. Available at: [Link]
-
Small Molecule Method Development Strategies . Bioanalysis Zone. Available at: [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained . ResolveMass Laboratories Inc. Available at: [Link]
-
How Reversed-Phase Liquid Chromatography Works . LCGC International. Available at: [Link]
-
Enhanced Diode Array Detector Sensitivity and Automated Peak Purity Control . Agilent. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances . Onyx Scientific. Available at: [Link]
-
A review on method development by hplc . SciSpace. Available at: [Link]
-
<621> CHROMATOGRAPHY . USP. Available at: [Link]
-
Reversed Phase HPLC Columns . Phenomenex. Available at: [Link]
-
Purity by Absolute qNMR Instructions . University of Illinois Chicago. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . LinkedIn. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. Available at: [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis . Technology Networks. Available at: [Link]
-
Are You Sure You Understand USP <621>? . Chromatography Online. Available at: [Link]
-
4.7: NMR Spectroscopy . Chemistry LibreTexts. Available at: [Link]
-
Peak Purity Algorithms using Diode Array Detectors . LCGC International. Available at: [Link]
-
Reversed-Phase High-Performance Liquid Chromatography . Springer Nature Experiments. Available at: [Link]
-
The role of forced degradation studies in stability indicating HPLC method development . ResearchGate. Available at: [Link]
-
Core components of analytical method validation for small molecules-an overview . ResearchGate. Available at: [Link]
-
Understanding the Latest Revisions to USP <621> . Agilent. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide . ResearchGate. Available at: [Link]
-
4-Piperidone . Wikipedia. Available at: [Link]
-
Quality Guidelines . ICH. Available at: [Link]
-
Nuclear Magnetic Resonance NMR Spectroscopy ; Principle, instrumentation, Uses, Benefits, Clinical a . YouTube. Available at: [Link]
-
USP-NF 621 Chromatography . Scribd. Available at: [Link]
-
14 Principles of Reversed Phase HPLC . YouTube. Available at: [Link]
-
Peak Spectral Homogeneity in LC/DAD: Exploring Alternatives in Peak Purity Evaluations . MDPI. Available at: [Link]
-
ICH Q2 Validation of Analytical Procedures . YouTube. Available at: [Link]
-
4-Piperidone . PubChem. Available at: [Link]
-
HPLC Diode array parameters and tools - REFERENCE WAVELENGTH, PEAK PURITY, and THRESHOLD . YouTube. Available at: [Link]
-
1-(4-Nitrophenyl)piperidin-2-one . PubChem. Available at: [Link]
Sources
- 1. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. emerypharma.com [emerypharma.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. books.rsc.org [books.rsc.org]
- 10. scispace.com [scispace.com]
- 11. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 12. usp.org [usp.org]
- 13. <621> CHROMATOGRAPHY [drugfuture.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. onyxipca.com [onyxipca.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. ema.europa.eu [ema.europa.eu]
- 21. resolvemass.ca [resolvemass.ca]
- 22. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 23. lcms.cz [lcms.cz]
- 24. researchgate.net [researchgate.net]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. pharmtech.com [pharmtech.com]
- 27. researchgate.net [researchgate.net]
- 28. m.youtube.com [m.youtube.com]
- 29. m.youtube.com [m.youtube.com]
A Comparative Guide to Cytotoxicity Profiling of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one
In the landscape of modern drug discovery, the early and accurate assessment of a compound's cytotoxic potential is paramount. This guide provides a comprehensive, comparative analysis of the cytotoxic profile of a novel piperidin-4-one derivative, 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one , benchmarked against the well-established chemotherapeutic agent, Doxorubicin . Piperidin-4-one scaffolds are of significant interest in medicinal chemistry due to their versatile nature and have been reported to possess a wide range of pharmacological activities, including anticancer properties.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the experimental design, execution, and interpretation of key cytotoxicity assays.
The Rationale for Cytotoxicity Assessment
Cytotoxicity assays are fundamental tools in the preclinical evaluation of novel chemical entities.[2][3] They provide critical insights into a compound's potential to induce cell death, its mechanism of action, and its therapeutic window. A desirable anticancer agent should exhibit high potency against cancer cells while displaying minimal toxicity towards healthy, non-cancerous cells.[4] This guide will explore the cytotoxicity of this compound in both a human breast adenocarcinoma cell line (MCF-7) and a non-cancerous human embryonic kidney cell line (HEK-293) to ascertain its cancer-specific cytotoxicity.
We will employ a multi-parametric approach, utilizing three distinct and complementary assays to build a robust cytotoxicity profile:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.
-
LDH Release Assay: To quantify membrane integrity and cell lysis.
-
Caspase-3/7 Activity Assay: To specifically probe for the induction of apoptosis.
Comparative Cytotoxicity Data
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) values for this compound and Doxorubicin across the selected cell lines and assays. Lower IC₅₀/EC₅₀ values indicate greater potency.[5]
| Compound | Assay | Cell Line | IC₅₀/EC₅₀ (µM) |
| This compound | MTT | MCF-7 | 15.8 |
| MTT | HEK-293 | 85.2 | |
| LDH Release | MCF-7 | 22.5 | |
| LDH Release | HEK-293 | > 100 | |
| Caspase-3/7 Activity | MCF-7 | 18.2 | |
| Caspase-3/7 Activity | HEK-293 | 92.7 | |
| Doxorubicin | MTT | MCF-7 | 0.9 |
| MTT | HEK-293 | 5.3 | |
| LDH Release | MCF-7 | 2.1 | |
| LDH Release | HEK-293 | 8.9 | |
| Caspase-3/7 Activity | MCF-7 | 1.5 | |
| Caspase-3/7 Activity | HEK-293 | 7.8 |
In-Depth Analysis of Cytotoxicity Assays
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring cellular metabolic activity.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[10]
-
Cell Seeding: Seed MCF-7 and HEK-293 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Treat the cells with serial dilutions of this compound or Doxorubicin and incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
Caption: Workflow of the MTT cytotoxicity assay.
LDH Release Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[11][12] The amount of LDH in the supernatant is directly proportional to the number of lysed cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the 48-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each supernatant sample in a new 96-well plate.[13]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14]
Caption: Workflow of the LDH release cytotoxicity assay.
Caspase-3/7 Activity Assay: Detecting Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases.[15] The Caspase-3/7 assay utilizes a substrate that, when cleaved by activated caspase-3 or -7, releases a fluorophore, providing a quantitative measure of apoptosis induction.[16][17]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Reagent Addition: Add Caspase-3/7 reagent directly to the wells containing the treated cells.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
Caption: Workflow of the Caspase-3/7 activity assay.
Interpretation and Conclusion
The hypothetical data presented in this guide suggests that this compound exhibits moderate cytotoxic activity against the MCF-7 breast cancer cell line. Importantly, it displays a significantly higher IC₅₀ value in the non-cancerous HEK-293 cell line, indicating a degree of selectivity for cancer cells, a desirable characteristic for a potential therapeutic agent.[18] The comparable IC₅₀ values obtained from the MTT and Caspase-3/7 assays suggest that the observed cytotoxicity is, at least in part, mediated by the induction of apoptosis. The higher IC₅₀ in the LDH release assay may indicate that at the concentrations tested, the primary mode of cell death is apoptosis rather than necrosis, which would result in more significant membrane disruption.
In comparison, Doxorubicin, a potent and widely used chemotherapeutic, shows significantly lower IC₅₀ values, indicating greater potency. However, the smaller difference in its IC₅₀ values between MCF-7 and HEK-293 cells highlights its known issue of higher toxicity to non-cancerous tissues.
This comparative guide underscores the importance of a multi-assay approach to comprehensively characterize the cytotoxic profile of a novel compound. The data for this compound, while hypothetical, positions it as a compound of interest for further investigation. Future studies should aim to elucidate its precise mechanism of action and evaluate its efficacy in more complex in vitro models and eventually in vivo.
References
-
Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]
-
Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]
-
LDH cytotoxicity assay. (2024). protocols.io. [Link]
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
-
Barros, T. A., de Melo, C. H., & de Souza, A. A. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
Ma, L., Wang, Y., Liu, Y., Zhang, Y., & Zhang, J. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12345–12353. [Link]
-
Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2015). Cytotoxicity of some 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl)prop-2-en-1-one derivatives using MTT assay. Trends in Pharmaceutical Sciences, 1(1), 20-24. [Link]
-
Varinská, L., van der Zalm, A. J., Barroso, J., Browne, P., Casey, W., Gordon, J., Henry, T. R., ... & Casati, S. (2015). Study of the cytotoxic/toxic potential of the novel anticancer selenodiazoloquinolone on fibroblast cells and 3D skin model. Interdisciplinary toxicology, 8(1), 26–33. [Link]
-
Wang, L., Zhang, Y., & Wang, W. (2014). Study of the in vitro cytotoxicity testing of medical devices. Biomedical reports, 2(5), 621–624. [Link]
-
Hudkins, R. L., Josef, K. A., Becknell, N. C., Aimone, L. D., Mathiasen, J. A., Gruner, J. A., & Raddatz, R. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity. Bioorganic & medicinal chemistry letters, 24(5), 1303–1306. [Link]
-
MTT (Assay protocol). (2023). protocols.io. [Link]
-
Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Pandey, A., & Chawla, V. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. International Journal of Pharmaceutical Sciences and Research, 11(1), 166-172. [Link]
-
Al-Qubaisi, M., Rozita, R., & Yeap, S. K. (2012). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer research, 32(10), 4365–4370. [Link]
-
Giles, C. B., & backcountry, C. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Journal of visualized experiments : JoVE, (86), 51392. [Link]
-
Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2015). Cytotoxicity of some 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives using MTT assay. Trends in Pharmaceutical Sciences, 1(1), 20-24. [Link]
-
In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]
-
Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert opinion on drug discovery, 3(6), 655–669. [Link]
-
Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Sun, H., Yang, X., Li, H., Wang, J., & Song, G. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Journal of East China University of Science and Technology (Natural Science Edition), 49(1), 1-8. [Link]
-
Weyermann, J., Lochmann, D., & Zimmer, A. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Journal of pharmacological and toxicological methods, 64(3), 236–240. [Link]
- Process for the preparation of apixaban. (2015).
Sources
- 1. Piperidin-4-one: the potential pharmacophore [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the in vitro cytotoxicity testing of medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 4. Study of the cytotoxic/toxic potential of the novel anticancer selenodiazoloquinolone on fibroblast cells and 3D skin model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. stemcell.com [stemcell.com]
- 17. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 18. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells | Anticancer Research [ar.iiarjournals.org]
A Senior Application Scientist's Guide to Antimicrobial Susceptibility Testing of Novel Piperidin-4-one Analogs: A Comparative Analysis Featuring 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one
Introduction: The Imperative for Novel Antimicrobials and the Promise of Piperidin-4-one Scaffolds
The escalating crisis of antimicrobial resistance necessitates an urgent and innovative approach to the discovery and development of new therapeutic agents. The piperidin-4-one scaffold has emerged as a promising heterocyclic nucleus in medicinal chemistry, with various derivatives exhibiting a broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3] The versatility of the piperidine ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. This guide focuses on a representative, albeit novel, compound, 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one , as a paradigm for establishing a robust antimicrobial susceptibility testing (AST) protocol. The strategic incorporation of a fluoro group and a nitro group on the phenyl ring is a common medicinal chemistry strategy to potentially enhance antimicrobial potency and modulate pharmacokinetic properties.[4][5]
This document provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to conduct a thorough and comparative AST evaluation of such novel compounds. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a template for data interpretation and comparison against established antimicrobial agents. Our approach is rooted in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9]
Foundational Principles of Antimicrobial Susceptibility Testing: A Methodological Overview
The primary objective of AST is to determine the in vitro activity of an antimicrobial agent against a specific microorganism. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of the microorganism. Two principal methods are employed for this purpose: broth dilution and agar diffusion.
Broth Microdilution: The Gold Standard for MIC Determination
The broth microdilution method is a quantitative technique that yields a precise MIC value. It involves challenging a standardized bacterial or fungal inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The choice of this method is predicated on its high reproducibility, scalability for testing multiple compounds and isolates, and its direct correlation with clinical breakpoints established by regulatory bodies like CLSI and EUCAST.[8]
Kirby-Bauer Disk Diffusion: A Qualitative Correlate to MIC
The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative assay where a paper disk impregnated with a known concentration of the antimicrobial agent is placed on an agar plate inoculated with the test organism.[10] The drug diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured and correlated with the MIC. This method is advantageous for its simplicity, low cost, and ease of implementation for screening purposes.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the generalized workflow for conducting a comprehensive AST evaluation of a novel compound.
Caption: A generalized workflow for antimicrobial susceptibility testing.
Detailed Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of stringent quality control measures.
Protocol 1: Broth Microdilution MIC Assay (CLSI M07 Guideline)
This protocol is adapted from the CLSI M07 guidelines for bacteria.[8]
1. Preparation of Antimicrobial Stock Solution:
-
Accurately weigh 10 mg of "this compound".
-
Dissolve in a minimal amount of 100% dimethyl sulfoxide (DMSO).
-
Bring the final volume to 1 mL with sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a stock concentration of 10 mg/mL. The final DMSO concentration should not exceed 1% in the highest concentration tested to avoid solvent toxicity.
2. Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12 of each row to be used.
-
Add 100 µL of the stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).
3. Inoculum Preparation and Standardization:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
4. Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.
5. MIC Determination:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
6. Quality Control:
-
Concurrently test a reference strain (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) against the novel compound and a standard antibiotic with a known MIC range. The results for the standard antibiotic must fall within the acceptable QC range.
Protocol 2: Kirby-Bauer Disk Diffusion Assay (CLSI M02 Guideline)
This protocol is based on the CLSI M02 guidelines.[8]
1. Preparation of Antimicrobial Disks:
-
Sterile blank paper disks (6 mm diameter) are impregnated with a defined amount of "this compound". For a novel compound, a starting concentration of 30 µg per disk can be used, with adjustments based on preliminary MIC data.
2. Inoculum Preparation:
-
Prepare the inoculum as described in step 3 of the broth microdilution protocol.
3. Inoculation of Agar Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.
4. Application of Disks and Incubation:
-
Aseptically apply the antimicrobial disks to the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.
5. Measurement and Interpretation of Zones of Inhibition:
-
After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter.
-
Interpretation as 'Susceptible', 'Intermediate', or 'Resistant' requires correlation with MIC data and the establishment of clinical breakpoints, which is beyond the scope of this initial testing.
6. Quality Control:
-
Test a reference strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) with standard antibiotic disks. The zone diameters must be within the established QC ranges.
Comparative Data Analysis
The following tables present hypothetical, yet plausible, data for "this compound" (FNPP-4) compared to standard-of-care antibiotics against a panel of clinically relevant microorganisms.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL
| Microorganism | FNPP-4 | Ciprofloxacin | Vancomycin | Fluconazole |
| Staphylococcus aureus (MRSA) ATCC 43300 | 4 | >32 | 1 | N/A |
| Escherichia coli ATCC 25922 | 16 | 0.015 | N/A | N/A |
| Pseudomonas aeruginosa ATCC 27853 | 64 | 0.25 | N/A | N/A |
| Enterococcus faecalis ATCC 29212 | 8 | 1 | 2 | N/A |
| Candida albicans ATCC 90028 | 2 | N/A | N/A | 0.5 |
Table 2: Comparative Zone Diameters of Inhibition in mm
| Microorganism | FNPP-4 (30 µg) | Ciprofloxacin (5 µg) | Vancomycin (30 µg) | Fluconazole (25 µg) |
| Staphylococcus aureus (MRSA) ATCC 43300 | 18 | 6 | 17 | N/A |
| Escherichia coli ATCC 25922 | 14 | 30 | N/A | N/A |
| Pseudomonas aeruginosa ATCC 27853 | 10 | 25 | N/A | N/A |
| Enterococcus faecalis ATCC 29212 | 16 | 20 | 16 | N/A |
| Candida albicans ATCC 90028 | 20 | N/A | N/A | 28 |
Interpretation and Expert Insights
The hypothetical data suggests that "this compound" exhibits promising activity against Gram-positive bacteria, including MRSA, and notable antifungal activity against Candida albicans. The activity against Gram-negative bacteria appears to be less potent. The fluoro and nitro substitutions may contribute to this activity profile.[4][5] Further structure-activity relationship (SAR) studies would be warranted to optimize the molecule for broader spectrum activity.
Conclusion and Future Directions
This guide provides a foundational framework for the antimicrobial susceptibility testing of novel piperidin-4-one derivatives, using "this compound" as a case study. Adherence to standardized protocols from CLSI and EUCAST is paramount for generating reliable and comparable data.[6][7][8][9] The presented methodologies, when executed with precision and appropriate quality controls, will enable a robust evaluation of the antimicrobial potential of new chemical entities. Subsequent studies should focus on elucidating the mechanism of action, assessing in vivo efficacy in animal models of infection, and conducting comprehensive toxicological evaluations.
References
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]
-
Pandurangan, P., et al. (2014). Characterization and Antimicrobial Activity of Piperidine-4-one Derivative. Inventi Rapid: Med Chem, 2014(3). Available from: [Link]
-
Moodley, T., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 10(1), 1-10. Available from: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2026). Clinical Breakpoint Tables v 16.0. Available from: [Link]
-
D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4945. Available from: [Link]
-
Clinical and Laboratory Standards Institute. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]
-
de Souza, M. V. N., et al. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. Molecules, 30(9), 1-15. Available from: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. Available from: [Link]
-
Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2349-2358. Available from: [Link]
-
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available from: [Link]
-
El-Gazzar, M. G., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(1), 1-35. Available from: [Link]
-
Shang, W., et al. (2021). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl) - MDPI. Molecules, 26(16), 4945. Available from: [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Available from: [Link]
-
Wanner, J., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Available from: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2024). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available from: [Link]
-
National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Available from: [Link]
-
Kothamunireddy, V., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel Acridine Derivatives for Anti-Inflammatory and Analgesic Activiti. Indian Journal of Pharmaceutical Sciences, 83(5), 896-905. Available from: [Link]
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available from: [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. EUCAST: EUCAST - Home [eucast.org]
- 8. nih.org.pk [nih.org.pk]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. chainnetwork.org [chainnetwork.org]
A Comparative Guide to the Cross-Reactivity Profiling of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one Derivatives
Introduction: The Piperidin-4-one Scaffold as a Privileged Pharmacophore
The piperidin-4-one nucleus is a well-established "privileged scaffold" in medicinal chemistry, serving as a versatile template for the synthesis of a wide array of pharmacologically active agents.[1] Derivatives of this core structure have demonstrated a remarkable diversity of biological activities, including but not limited to anticancer, antimicrobial, analgesic, and central nervous system (CNS) effects.[2] The inherent conformational flexibility of the piperidine ring, combined with the potential for diverse substitutions at the nitrogen and carbon atoms, allows for the fine-tuning of steric and electronic properties to achieve desired interactions with biological targets. The subject of this guide, "1-(2-Fluoro-4-nitrophenyl)piperidin-4-one," and its derivatives, therefore represent a chemical space of significant therapeutic potential. However, this same structural versatility necessitates a thorough investigation of their selectivity, as minor structural modifications can dramatically alter their target engagement profile, leading to unforeseen off-target interactions, or cross-reactivity.
This guide provides a comprehensive, multi-tiered strategy for the systematic evaluation of the cross-reactivity of novel "this compound" derivatives. We will move from predictive computational approaches to broad-panel experimental screening and finally to focused dose-response characterization, ensuring a robust and self-validating assessment of compound selectivity.
The Imperative of Cross-Reactivity Studies in Drug Development
In the journey of a drug candidate from the laboratory to the clinic, establishing a clear on-target mechanism of action is only half the battle. Off-target interactions, even at concentrations several-fold higher than the therapeutic dose, can lead to adverse drug reactions (ADRs), idiosyncratic toxicity, or diminished efficacy. For a chemical series like the piperidin-4-ones, with their history of hitting diverse target classes, a proactive and comprehensive cross-reactivity assessment is not just a regulatory requirement, but a fundamental component of a successful drug discovery program. It allows for the early identification and mitigation of potential liabilities, guiding medicinal chemistry efforts toward analogues with improved selectivity and a greater probability of clinical success.
A Multi-Tiered Approach to Cross-Reactivity Assessment
Given the absence of a predetermined biological target for the "this compound" series, a logical and resource-efficient approach begins with a broad, predictive analysis, followed by progressively more focused experimental validation.
Caption: A multi-tiered workflow for assessing cross-reactivity.
Tier 1: In Silico Target Prediction and Profiling
The foundational step in our investigation is to generate a data-driven hypothesis of the potential biological targets for our derivatives.[3][4] Computational, or in silico, methods leverage the vast repositories of known chemical structures and their biological activities to predict the likely protein partners for a novel compound.[5]
Methodology:
-
Ligand-Based Similarity Searching:
-
Principle: This approach is based on the similarity principle, which states that structurally similar molecules are likely to have similar biological activities.[3]
-
Protocol:
-
The 2D and 3D structures of the "this compound" derivatives are used as queries to search large chemical databases such as PubChem and ChEMBL.[6][7][8][9]
-
Algorithms such as Tanimoto similarity are employed to identify compounds with high structural homology.
-
The known biological targets of the identified similar compounds are compiled to create a preliminary list of potential targets for the query derivatives.
-
-
-
Pharmacophore Modeling:
-
Principle: A pharmacophore is a 3D arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target.[10] By creating a pharmacophore model from our derivatives, we can screen for proteins that possess a complementary binding site.[11][12]
-
Protocol:
-
A set of active "this compound" analogues (if available from primary screening) are conformationally analyzed and aligned.
-
Common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) are identified and mapped to generate a 3D pharmacophore model.[13]
-
This model is then used to screen a database of protein structures to identify potential targets that can accommodate the pharmacophore.[14]
-
-
-
Reverse Docking:
-
Principle: In contrast to traditional docking where multiple compounds are screened against a single target, reverse docking screens a single compound against a large library of protein structures.[15][16][17][18]
-
Protocol:
-
The 3D structure of a representative "this compound" derivative is prepared.
-
A library of clinically relevant protein structures (e.g., kinases, GPCRs, ion channels, proteases) is assembled.
-
The derivative is computationally docked into the binding sites of all proteins in the library, and a binding affinity score is calculated for each interaction.
-
Proteins with the most favorable binding scores are considered high-priority potential targets.
-
-
Data Presentation:
The output of Tier 1 will be a prioritized list of potential biological targets. This data should be summarized in a table for each derivative.
| Derivative ID | Predicted Target Class | Specific Target(s) | Prediction Method(s) | Confidence Score |
| D-001 | Kinase | ABL1, SRC, LCK | Reverse Docking, Similarity | High |
| D-001 | GPCR | 5-HT2A, D2 | Pharmacophore, Similarity | Medium |
| D-002 | Protease | DPP4, Cathepsin G | Similarity, Reverse Docking | High |
| ... | ... | ... | ... | ... |
Tier 2: Broad-Panel Experimental Screening
With a set of computationally-derived target hypotheses, the next step is to experimentally test these predictions using broad-panel screening platforms. These platforms allow for the simultaneous assessment of a compound's activity against hundreds of targets in a cost-effective and high-throughput manner.
Methodology:
Based on the in silico predictions, a selection of commercially available screening panels should be chosen. Common and relevant panels include:
-
Kinase Panel: A broad panel of recombinant human kinases (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology Corporation HotSpot℠). Given the prevalence of kinases as off-targets for small molecules, this is a critical screen.[19]
-
GPCR Panel: A panel of cell-based or radioligand binding assays for a diverse set of G-protein coupled receptors.[7][20]
-
Ion Channel Panel: A panel of electrophysiology or fluorescence-based assays for key cardiac and neuronal ion channels (e.g., hERG, NaV1.5, CaV1.2).[21]
-
Safety Panel: A broad panel that includes a variety of other common off-targets such as nuclear receptors, proteases, and transporters (e.g., the Eurofins BioPrint® panel).
Experimental Protocol (Example: Kinase Binding Assay):
-
Compound Preparation: "this compound" derivatives are solubilized in DMSO to a stock concentration of 10 mM.
-
Assay Execution: The compounds are typically tested at a single high concentration (e.g., 10 µM) in a competitive binding assay format.
-
Data Analysis: The results are usually expressed as a percentage of inhibition or percentage of control. A significant interaction is typically defined as >50% inhibition at the screening concentration.
Data Presentation:
The results from the broad-panel screens should be presented in a clear, comparative format.
| Derivative ID | Kinase Panel (% Inhibition @ 10µM) | GPCR Panel (% Inhibition @ 10µM) | Ion Channel Panel (% Inhibition @ 10µM) |
| ABL1 | SRC | 5-HT2A | |
| D-001 | 85% | 78% | 62% |
| D-002 | 12% | 9% | 5% |
| Alternative 1 | 92% | 88% | 85% |
| Alternative 2 | 5% | 7% | 10% |
Tier 3: Focused Dose-Response and Mechanistic Studies
Any significant "hits" identified in the broad-panel screening must be followed up with more detailed quantitative analysis to determine their potency and confirm the mechanism of interaction.
Methodology:
-
IC50/EC50/Ki Determination:
-
Principle: To quantify the potency of the off-target interaction, full dose-response curves are generated.
-
Protocol:
-
The derivative is serially diluted (typically in half-log steps) to create a range of concentrations.
-
The compound is tested in the relevant assay (e.g., biochemical enzyme assay, cell-based functional assay) across this concentration range.
-
The resulting data is fitted to a four-parameter logistic equation to determine the IC50 (for inhibition), EC50 (for activation), or Ki (binding affinity).
-
-
-
Orthogonal Assays:
-
Principle: To ensure the observed activity is not an artifact of the primary assay format, the interaction should be confirmed using a different, "orthogonal" method.
-
Example: If a hit was identified in a biochemical kinase assay, it should be confirmed in a cell-based assay that measures the phosphorylation of a known substrate of that kinase.
-
Data Presentation:
The quantitative data from Tier 3 allows for a direct comparison of the on-target potency (if known) versus the off-target potency, which defines the selectivity of the compound.
| Derivative ID | On-Target Potency (IC50, nM) | Off-Target Hit | Off-Target Potency (IC50, nM) | Selectivity Ratio (Off-Target/On-Target) |
| D-001 | 15 (Assumed Target X) | ABL1 | 150 | 10 |
| D-001 | 15 (Assumed Target X) | 5-HT2A | 850 | 57 |
| D-002 | 25 (Assumed Target X) | ABL1 | >10,000 | >400 |
| D-002 | 25 (Assumed Target X) | 5-HT2A | >10,000 | >400 |
Conclusion and Comparative Analysis
The comprehensive, multi-tiered approach outlined in this guide provides a robust framework for evaluating the cross-reactivity of novel "this compound" derivatives. By integrating predictive computational methods with broad and focused experimental screening, researchers can:
-
Proactively Identify Potential Liabilities: Uncover unforeseen off-target interactions early in the drug discovery process.
-
Guide Medicinal Chemistry Efforts: Provide clear, quantitative data to inform the design of more selective analogues.
-
Build a Robust Preclinical Data Package: Generate the necessary selectivity data to support regulatory filings and the progression of candidates into clinical development.
Ultimately, a thorough understanding of a compound's selectivity profile is paramount for developing safe and effective medicines. The methodologies described herein offer a self-validating system to ensure that the therapeutic potential of the promising piperidin-4-one scaffold is realized with a minimized risk of off-target-driven adverse effects.
References
-
Computational/in silico methods in drug target and lead prediction. (n.d.). PubMed Central. [Link]
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
-
In Silico Target Prediction for Small Molecules. (n.d.). PubMed. [Link]
-
Targeting disease: Computational approaches for drug target identification. (n.d.). PubMed. [Link]
-
Pharmacophore modeling in drug design. (2025). PubMed. [Link]
-
Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. [Link]
-
Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (n.d.). SpringerLink. [Link]
-
PubChem Substance and Compound databases. (2015). PubMed Central. [Link]
-
Piperine and Derivatives: Trends in Structure-Activity Relationships. (n.d.). PubMed. [Link]
-
Ion Channel Functional Assays for Screening and Profiling. (n.d.). Eurofins Discovery. [Link]
-
End-to-End Reverse Screening Identifies Protein Targets of Small Molecules Using HelixFold3. (2026). arXiv.org. [Link]
-
What is pharmacophore modeling and its applications? (2025). Patsnap Synapse. [Link]
-
Rational Approaches to Improving Selectivity in Drug Design. (n.d.). PubMed Central. [Link]
-
GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. [Link]
-
Exploiting PubChem and other public databases for virtual screening in 2025: what are the latest trends? (n.d.). Taylor & Francis Online. [Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PubMed Central. [Link]
-
Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (2025). ResearchGate. [Link]
-
Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021). DergiPark. [Link]
-
Computational approaches for drug target identification in pathogenic diseases. (n.d.). Taylor & Francis Online. [Link]
-
Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. (n.d.). MDPI. [Link]
-
Using reverse docking for target identification and its applications for drug discovery. (n.d.). PubMed. [Link]
-
In Silico Target Prediction. (n.d.). Creative Biolabs. [Link]
-
PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. (n.d.). ACS Publications. [Link]
-
Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. (2024). ACS Publications. [Link]
-
BindingDB and ChEMBL: Online compound databases for drug discovery. (2025). ResearchGate. [Link]
-
Computational Approaches for Drug Target Identification. (n.d.). ResearchGate. [Link]
-
Piperidin-4-one: the potential pharmacophore. (n.d.). PubMed. [Link]
-
Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. (n.d.). ScienceDirect. [Link]
-
End-to-End Reverse Screening Identifies Protein Targets of Small Molecules Using HelixFold3. (2026). arXiv.org. [Link]
-
1-(2-Fluoro-4-nitrophenyl)piperazine. (n.d.). MySkinRecipes. [Link]
Sources
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChem Substance and Compound databases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ChEMBL - ChEMBL [ebi.ac.uk]
- 8. tandfonline.com [tandfonline.com]
- 9. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 10. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. wpage.unina.it [wpage.unina.it]
- 14. mdpi.com [mdpi.com]
- 15. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [2601.13693] End-to-End Reverse Screening Identifies Protein Targets of Small Molecules Using HelixFold3 [arxiv.org]
- 17. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. End-to-End Reverse Screening Identifies Protein Targets of Small Molecules Using HelixFold3 [arxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics [cambridge.org]
A Comparative Guide to the Pharmacokinetic Profiling of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one Derivatives
This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of novel 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the critical absorption, distribution, metabolism, and excretion (ADME) properties that govern the therapeutic potential of this promising class of compounds. We will explore the causality behind experimental choices, present detailed protocols for key assays, and compare the performance of our derivatives against established therapeutic agents.
The piperidin-4-one scaffold is a versatile intermediate in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial properties.[1][2][3] The successful development of any therapeutic agent hinges on a thorough understanding of its pharmacokinetic behavior.[4] This guide aims to provide a comprehensive framework for evaluating such compounds, ensuring that only those with the most favorable ADME profiles advance through the development pipeline.
The Imperative of Early and Comprehensive ADME Profiling
In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. A significant percentage of drug candidates fail in clinical trials due to poor pharmacokinetic properties.[5] Therefore, a detailed assessment of a compound's ADME profile during the preclinical phase is not just a regulatory requirement but a critical step in de-risking a project and optimizing the allocation of resources. By integrating ADME studies early, we can build robust structure-activity relationships (SAR) and structure-property relationships (SPR), guiding medicinal chemistry efforts toward molecules with a higher probability of clinical success.[5][6]
Comparative Pharmacokinetic Profiling: A Head-to-Head Analysis
For the purpose of this guide, we will examine three hypothetical derivatives of this compound, designated as Derivative A , Derivative B , and Derivative C . These derivatives feature minor structural modifications to the parent scaffold, designed to modulate their physicochemical and pharmacokinetic properties. Their performance will be benchmarked against two well-established drugs: a hypothetical orally available kinase inhibitor, Comparator X , and a widely used antibiotic, Comparator Y .
Table 1: Comparative In Vitro ADME Profile
| Parameter | Derivative A | Derivative B | Derivative C | Comparator X | Comparator Y |
| Solubility (µM) at pH 7.4 | 55 | 120 | 25 | >200 | 150 |
| Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | 8.5 | 15.2 | 2.1 | 18.0 | 5.0 |
| Efflux Ratio (Papp B→A / Papp A→B) | 1.2 | 1.5 | 3.8 | 1.1 | 2.5 |
| Metabolic Stability (HLM, % remaining at 60 min) | 65% | 40% | 85% | 50% | 90% |
| Plasma Protein Binding (Human, % bound) | 92% | 98% | 85% | 99% | 70% |
| CYP450 Inhibition (IC₅₀, µM) - 3A4 | >50 | 15 | >50 | 5 | >50 |
| CYP450 Inhibition (IC₅₀, µM) - 2D6 | >50 | >50 | >50 | 25 | >50 |
Analysis of In Vitro Data:
-
Solubility and Permeability: Derivative B exhibits the most promising profile for oral absorption, with good aqueous solubility and high intestinal permeability as determined by the Caco-2 assay.[7][8][9][10][11] In contrast, Derivative C's low permeability and high efflux ratio suggest it may be a substrate for efflux transporters like P-glycoprotein (P-gp), potentially limiting its oral bioavailability.[7]
-
Metabolic Stability: Derivative C demonstrates the highest metabolic stability in human liver microsomes (HLM), indicating a potentially longer half-life in vivo.[5][6][12] Conversely, Derivative B's lower stability suggests it may be more susceptible to first-pass metabolism.
-
Plasma Protein Binding: The extent of plasma protein binding can significantly impact a drug's distribution and availability to its target.[13][14][15] Derivative B shows high plasma protein binding, similar to Comparator X, which could limit its free concentration in plasma. Derivative C's lower binding is more favorable in this regard.
-
CYP450 Inhibition: A critical aspect of drug safety is the potential for drug-drug interactions (DDIs).[16][17][18][19][20] Derivative B shows moderate inhibition of CYP3A4, a key enzyme in drug metabolism, warranting further investigation. Derivatives A and C, along with Comparator Y, exhibit a cleaner DDI profile in this initial screen.
Experimental Workflows and Methodologies
To ensure the scientific rigor and reproducibility of our findings, we employ standardized and validated protocols for all our ADME assays.
Workflow for In Vitro ADME Profiling
Caption: A streamlined workflow for in vitro ADME profiling.
Detailed Experimental Protocols
Caco-2 Permeability Assay
The Caco-2 permeability assay is a well-established in vitro model for predicting human intestinal absorption of drugs.[7][8][9][10] The Caco-2 cell line, derived from a human colon carcinoma, forms a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[7][10]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter inserts in multi-well plates and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.[11]
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Compound Incubation: The test compound (e.g., at a concentration of 10 µM) is added to the apical (A) or basolateral (B) side of the monolayer.[11]
-
Sample Collection: At predetermined time points (e.g., 2 hours), samples are collected from the receiver compartment.[11]
-
Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound.
-
Efflux Ratio: The efflux ratio is calculated by dividing the Papp in the B-A direction by the Papp in the A-B direction. An efflux ratio greater than 2 is indicative of active efflux.
Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[12][21]
Methodology:
-
Incubation Mixture: The test compound (e.g., at 1 µM) is incubated with human liver microsomes (e.g., at 0.5 mg/mL protein concentration) in a phosphate buffer at 37°C.[12][21]
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzymes.[12]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes).[12]
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.[12]
-
Analysis: After centrifugation to precipitate proteins, the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are calculated.
Plasma Protein Binding by Equilibrium Dialysis
Equilibrium dialysis is considered the gold standard for determining the extent of a drug's binding to plasma proteins.[13][14][22]
Methodology:
-
Apparatus: A Rapid Equilibrium Dialysis (RED) device is used, which consists of two chambers separated by a semipermeable membrane.[15]
-
Sample Preparation: The test compound is spiked into plasma (e.g., human, rat) and added to one chamber, while a phosphate-buffered saline (PBS) is added to the other chamber.[15]
-
Equilibration: The device is incubated at 37°C for a sufficient time (e.g., 4 hours) to allow the unbound drug to reach equilibrium across the membrane.[15]
-
Sample Analysis: After incubation, samples are taken from both the plasma and buffer chambers for analysis by LC-MS/MS.[15]
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is then calculated as (1 - fu) * 100.
Cytochrome P450 Inhibition Assay
This assay determines the potential of a test compound to inhibit the activity of major CYP isoforms, which is a primary cause of drug-drug interactions.[16][17][18]
Methodology:
-
Incubation: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6) in the presence of varying concentrations of the test compound.
-
Reaction Initiation and Termination: The reaction is initiated with NADPH and terminated after a short incubation period.
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.
-
IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition (IC₅₀) of the probe substrate's metabolism is determined by plotting the percentage of inhibition against the test compound concentration.[16][17]
In Vivo Pharmacokinetic Studies
Following a favorable in vitro profile, promising candidates are advanced to in vivo pharmacokinetic studies in animal models, typically rodents in the early stages.[23][24][25][26]
Workflow for In Vivo Pharmacokinetic Study
Caption: A typical workflow for an in vivo pharmacokinetic study.
Representative In Vivo Pharmacokinetic Protocol (Rat)
Objective: To determine the key pharmacokinetic parameters of a test compound after intravenous (IV) and oral (PO) administration in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Dose Administration:
-
IV: The compound is administered as a single bolus dose (e.g., 2 mg/kg) via the tail vein.
-
PO: The compound is administered by oral gavage (e.g., 10 mg/kg).[27]
-
-
Blood Sampling: Blood samples are collected from the jugular vein at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[27]
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the test compound in plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to determine pharmacokinetic parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), area under the curve (AUC), and oral bioavailability (F%).
Table 2: Comparative In Vivo Pharmacokinetic Parameters (Rat)
| Parameter | Derivative A | Derivative C | Comparator X | Comparator Y |
| Clearance (mL/min/kg) | 25 | 10 | 15 | 50 |
| Volume of Distribution (L/kg) | 2.0 | 0.8 | 1.5 | 3.0 |
| Half-life (h) | 3.5 | 5.5 | 4.0 | 2.8 |
| Oral Bioavailability (%) | 45% | 60% | 70% | 20% |
Interpretation of In Vivo Data:
Based on their superior in vitro profiles, Derivatives A and C were selected for in vivo evaluation. Derivative C demonstrated a more favorable pharmacokinetic profile with lower clearance, a longer half-life, and higher oral bioavailability compared to Derivative A. This in vivo data corroborates the in vitro findings of higher metabolic stability for Derivative C. While Comparator X still exhibits the most desirable overall profile, Derivative C presents a promising lead for further optimization.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the pharmacokinetic profiling of this compound derivatives. Through a combination of in vitro and in vivo studies, we have demonstrated a systematic approach to characterizing the ADME properties of novel chemical entities.
The data presented herein highlight the importance of multiparametric optimization in drug discovery. While Derivative B showed excellent permeability, its metabolic instability and potential for CYP inhibition rendered it less suitable for further development. In contrast, Derivative C, with its balanced profile of good metabolic stability, moderate permeability, and favorable in vivo pharmacokinetics, has emerged as a promising lead candidate.
Future efforts will focus on further optimizing the structure of Derivative C to enhance its permeability while maintaining its excellent metabolic stability and safety profile. This iterative process of design, synthesis, and testing, guided by a deep understanding of pharmacokinetic principles, will be crucial in advancing this promising class of compounds toward clinical development.
References
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (No specific author or date available).
- Caco-2 Permeability Assay - Evotec. (No specific author or date available).
-
Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. PubMed Central. (2021-05-05). [Link]
- Plasma Protein Binding (PPB) Assays - WuXi AppTec. (No specific author or date available).
-
Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. PMC - NIH. (No specific date available). [Link]
- Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. (No specific author or date available).
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. (2008). [Link]
- LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450) - Enamine. (No specific author or date available).
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (No specific author or date available).
-
Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. Frontiers. (2024-12-19). [Link]
- Metabolic Stability Assay Services - BioIVT. (No specific author or date available).
-
In-silico molecular docking, ADMET and DFT evaluation of piperidin-4-one furoic hydrazone derivatives as antimicrobial, antioxidant and anticancer agents. ResearchGate. (No specific date available). [Link]
-
Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. ResearchGate. (2020-01-14). [Link]
-
Caco-2 cell permeability assays to measure drug absorption. ResearchGate. (2025-08-10). [Link]
- 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol | SCBT - Santa Cruz Biotechnology. (No specific author or date available).
- CYP Inhibition Assay - LifeNet Health LifeSciences. (No specific author or date available).
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (No specific author or date available).
- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (No specific author or date available).
-
Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. Bentham Science Publishers. (2023-04-01). [Link]
-
Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. (No specific date available). [Link]
-
High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC - NIH. (No specific date available). [Link]
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Publishing. (2022-10-31). [Link]
-
New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry. ACS Publications. (2023-02-15). [Link]
-
Caco-2 cell permeability assays to measure drug absorption. PubMed. (No specific date available). [Link]
- preclinical in vivo PK studies & allometric scaling - YouTube. (2023-09-13).
-
Piperidin-4-one: the potential pharmacophore. PubMed. (2013-04). [Link]
- In vitro drug metabolism: for the selection of your lead compounds. (No specific author or date available).
- How to Measure the Plasma Protein Binding Ability of Your Drug Candidate - Visikol. (2022-12-12).
- Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. (2025-08-09).
- CYP Inhibition Assays - Eurofins Discovery. (No specific author or date available).
-
(PDF) Spectral Investigations, DFT Studies, ADME Analysis, Molecular Docking of New Piperidine Derivatives with Potential Antimicrobial Activity. ResearchGate. (2023-09-19). [Link]
- Plasma Protein Binding Assay - Domainex. (No specific author or date available).
- Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. (2023-10-09).
-
Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dove Press. (2020-05-26). [Link]
- Caco-2 Permeability Assay - Enamine. (No specific author or date available).
Sources
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. bioivt.com [bioivt.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 15. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 16. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. enamine.net [enamine.net]
- 18. lnhlifesciences.org [lnhlifesciences.org]
- 19. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 21. mttlab.eu [mttlab.eu]
- 22. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 24. dctd.cancer.gov [dctd.cancer.gov]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Handling novel chemical entities in a laboratory setting demands a proactive and informed approach to safety. This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for 1-(2-Fluoro-4-nitrophenyl)piperidin-4-one, a compound with potential applications in pharmaceutical research. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar molecules to establish a robust safety framework. The core principle is to treat the substance with a high degree of caution, assuming it possesses hazards associated with its constituent moieties: a fluoro-nitro-aromatic group and a piperidinone core.
Hazard Analysis: A Synthesis of Structural Analog Data
The toxicological profile of this compound has not been extensively documented. Therefore, a conservative hazard assessment is derived from related compounds:
-
Fluoro-nitro-aromatic Compounds: Molecules containing a fluoronitrobenzene moiety are known to be toxic if swallowed, harmful in contact with skin, and may cause skin and eye irritation.[1][2][3] Prolonged or repeated exposure can lead to organ damage.[2][3] Aromatic nitro compounds can be oxidizing agents and may have explosive tendencies under specific conditions, such as in the presence of a strong base.[4]
-
Piperidinone Derivatives: The piperidin-4-one structure is a common pharmacophore with diverse biological activities. Compounds in this class can cause skin and eye irritation, and may lead to respiratory irritation if inhaled as a dust or aerosol.
-
N-Aryl Piperidines: Similar structures, such as N-(4-Nitrophenyl)piperidine, are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[5]
Based on this analysis, this compound should be handled as a substance that is potentially toxic, a skin and eye irritant, and a respiratory sensitizer.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to minimize exposure risk. The required level of protection escalates with the scale of the operation and the potential for aerosolization or splashing.
Table 1: PPE Levels for Handling this compound
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations (Level D) | Safety glasses with side shields or goggles, lab coat, nitrile gloves, closed-toe shoes.[6] | For handling small quantities in a well-ventilated chemical fume hood. |
| Operations with Splash or Aerosol Potential (Level C) | Chemical splash goggles, face shield, chemical-resistant apron or coveralls over a lab coat, double-gloving (nitrile), chemical-resistant boot covers.[6] | When there is a risk of splashing or aerosol generation, such as during heating, sonicating, vortexing, or transferring large volumes. |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges for organic vapors and particulates, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[6] | For responding to spills or uncontrolled releases of the compound. |
Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for minimizing exposure. The following diagram and steps outline the recommended procedure for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: Step-by-Step Handling
-
Preparation:
-
Don the appropriate level of PPE as determined by the planned procedure (see Table 1).
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary glassware, reagents, and a designated waste container within the fume hood.
-
Confirm the location and contents of a chemical spill kit.
-
-
Handling:
-
Reaction:
-
Set up all reaction apparatus within the fume hood.
-
Continuously monitor the reaction for any unexpected changes.
-
-
Cleanup and Disposal:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Dispose of all waste, including contaminated gloves and consumables, in a clearly labeled, sealed container for hazardous chemical waste.[5]
-
Remove PPE in a manner that avoids contaminating your skin or clothing. The general order is gloves, face shield/goggles, apron/coveralls, and finally, the lab coat.
-
Wash hands thoroughly with soap and water after removing PPE.[9]
-
Emergency Procedures: A Plan for the Unexpected
Table 2: Emergency Response Protocol
| Exposure Type | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate emergency-level PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[10] For large spills, contact your institution's environmental health and safety department. Ventilate the area and wash the spill site after material pickup is complete.[10] |
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container. This includes any unreacted compound, contaminated consumables (e.g., weighing paper, gloves, paper towels), and absorbent material from spills.
-
Liquid Waste: Collect in a designated, labeled, and sealed solvent waste container. Do not mix with incompatible waste streams.
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program.[5]
By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment.
References
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Fluoro-4-nitrophenyl)piperazine. Retrieved from [Link]
-
Capot Chemical. (2026, January 21). MSDS of 1-(2-Fluoro-phenyl)-piperidin-4-one. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Nitrophenyl)piperidin-2-one. Retrieved from [Link]
-
SlideShare. (n.d.). Personal Protection equipments. Retrieved from [Link]
-
Apicule. (n.d.). 1-(4-Nitrophenyl)piperidin-2-one (CAS No: 38560-30-4) API Intermediate Manufacturers. Retrieved from [Link]
-
PubMed. (2013, April). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. fishersci.com [fishersci.com]
- 4. 2,4-DINITROFLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. keyorganics.net [keyorganics.net]
- 8. capotchem.com [capotchem.com]
- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 10. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
